molecular formula C5H8N2O3 B1347124 5,5-Dimethyl-3-nitrosooxazolidin-2-one CAS No. 24519-03-7

5,5-Dimethyl-3-nitrosooxazolidin-2-one

Cat. No.: B1347124
CAS No.: 24519-03-7
M. Wt: 144.13 g/mol
InChI Key: IHNOAELAGIWULK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS 24519-03-7) is a synthetic oxazolidinone derivative with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol. This compound is provided as a high-purity building block for scientific research. Oxazolidinones are a significant class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry and organic synthesis. They are notably investigated as a core scaffold for developing novel antibacterial agents, with mechanisms of action that include the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This activity is crucial in the fight against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond their antimicrobial potential, oxazolidinone structures are widely employed as chiral auxiliaries, such as Evans auxiliaries, to direct stereoselectivity in sophisticated organic reactions including aldol condensations and asymmetric Diels-Alder cyclizations . This makes 5,5-Dimethyl-3-nitrosooxazolidin-2-one a valuable intermediate for constructing complex molecules in pharmaceutical and chemical research. The compound is offered in various packaging sizes to meet diverse lab needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOAELAGIWULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305758
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24519-03-7
Record name 24519-03-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Precautionary Interest

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a distinct organic molecule characterized by a five-membered oxazolidinone ring, substituted with two methyl groups at the C5 position and a nitroso group at the N3 position. The oxazolidinone scaffold is of significant interest in medicinal chemistry, forming the core of several therapeutic agents, most notably the antibiotic linezolid.[1][2] The presence of an N-nitroso group, however, places this molecule in a class of compounds that are of high concern in the pharmaceutical industry. N-nitroso compounds are widely recognized as potent mutagens and carcinogens.[3][4]

Direct literature on the specific properties and biological activity of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is scarce. Therefore, this guide synthesizes a comprehensive technical overview by drawing upon the well-established chemistry of the oxazolidin-2-one ring system and the extensive body of research on N-nitroso compounds. For drug development professionals, this molecule represents a potential N-nitrosamine drug substance-related impurity (NDSRI) that could arise from the presence of residual secondary amines and nitrosating agents in the manufacturing process of drugs containing a 5,5-dimethyloxazolidin-2-one core. Understanding its fundamental properties is therefore a critical aspect of risk assessment and quality control in pharmaceutical development.

Physicochemical and Chemical Properties

The physicochemical properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be inferred from its constituent parts. The 5,5-dimethyl substitution on the oxazolidin-2-one ring is known to influence the stability of related compounds.[5] The N-nitroso group imparts specific chemical reactivity and potential instability under certain conditions.

Table 1: Predicted Physicochemical Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

PropertyPredicted Value/InformationRationale
Molecular FormulaC₅H₈N₂O₃Based on chemical structure.
Molecular Weight144.13 g/mol Calculated from the molecular formula.
AppearanceLikely a pale yellow oil or low-melting solidMany simple N-nitrosamines are oily liquids.
SolubilityPredicted to be soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO). Limited solubility in water.The lipophilic nature of N-nitroso compounds allows for penetration of biological membranes.[6]
StabilitySensitive to light and acidic conditions.[3] May degrade under alkaline conditions.[6]N-nitroso compounds are known to be unstable under these conditions, which can lead to the release of the nitroso group.[7]
StorageStore in a cool, dark place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.To prevent degradation.

Synthesis and Formation

The formation of 5,5-Dimethyl-3-nitrosooxazolidin-2-one would most likely occur through the N-nitrosation of its secondary amine precursor, 5,5-dimethyloxazolidin-2-one. This reaction typically involves a nitrosating agent, such as nitrous acid (formed in situ from a nitrite salt and a strong acid), under controlled conditions.[8]

Proposed Synthetic Pathway

Synthesis_of_5_5_Dimethyl_3_nitrosooxazolidin_2_one Precursor 5,5-Dimethyloxazolidin-2-one Reaction Precursor->Reaction NitrosatingAgent Nitrosating Agent (e.g., NaNO₂, H⁺) NitrosatingAgent->Reaction Product 5,5-Dimethyl-3-nitrosooxazolidin-2-one Reaction->Product N-Nitrosation

Caption: Proposed synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Experimental Protocol: N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

This protocol is a generalized procedure based on standard methods for the synthesis of N-nitrosamines.[8] Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolution of Precursor: Dissolve one equivalent of 5,5-dimethyloxazolidin-2-one in a suitable organic solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

    • Causality: Low temperatures are crucial to control the exothermic reaction and prevent the degradation of the product.[8]

  • Preparation of Nitrosating Agent: In a separate flask, dissolve a slight excess (1.1-1.2 equivalents) of sodium nitrite in water.

  • Acidification and Reaction: Slowly add a strong acid (e.g., hydrochloric acid) to the cooled solution of the precursor to achieve a pH of approximately 3-4. While maintaining the low temperature, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes.

    • Causality: Acidic conditions are necessary to generate the active nitrosating species from sodium nitrite.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining nitrosating agent by adding a solution of a quenching agent, such as ammonium sulfamate or ascorbic acid. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Biological Significance

The primary concern for N-nitroso compounds in drug development is their well-documented carcinogenicity.[9] This biological activity is a consequence of their metabolic activation in vivo.

Metabolic Activation and Genotoxicity
  • Enzymatic Hydroxylation: In the body, N-nitrosamines undergo enzymatic hydroxylation, primarily by cytochrome P450 enzymes, at the α-carbon position.[4]

  • Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine intermediate.

  • Generation of an Alkylating Agent: The intermediate spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion.

  • DNA Adduct Formation: The alkyldiazonium ion is a potent electrophile that can alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.

Mechanism_of_Action NNitroso N-Nitroso Compound Intermediate Unstable α-hydroxy nitrosamine NNitroso->Intermediate Metabolic Activation CYP450 Cytochrome P450 (α-hydroxylation) CYP450->Intermediate AlkylatingAgent Alkyldiazonium Ion (Reactive Electrophile) Intermediate->AlkylatingAgent Spontaneous Decomposition DNAAdduct DNA Adducts AlkylatingAgent->DNAAdduct DNA Alkylation DNA DNA DNA->DNAAdduct Mutation Mutations and Carcinogenesis DNAAdduct->Mutation

Caption: General mechanism of metabolic activation of N-nitroso compounds.

Analytical Methodologies for Detection and Quantification

Given the potent toxicity of N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[10][11]

Table 2: Common Analytical Techniques for N-Nitrosamine Analysis

TechniqueDescriptionAdvantages
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Separates the N-nitrosamine from the drug matrix using liquid chromatography, followed by highly selective and sensitive detection using a tandem mass spectrometer.High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.[11]
GC-MS (Gas Chromatography-Mass Spectrometry)Separates volatile N-nitrosamines based on their boiling points using gas chromatography, followed by mass spectrometric detection.[9]Excellent for volatile and semi-volatile nitrosamines.
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)Provides highly accurate mass measurements, which can aid in the identification of unknown N-nitrosamine impurities.[10]High confidence in compound identification.
Sample Protocol: LC-MS/MS Analysis of N-Nitrosamine Impurities

This is a generalized protocol for the analysis of N-nitrosamine impurities in a drug substance. Method development and validation are essential for each specific API.

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance (e.g., 80 mg) into a centrifuge tube.

    • Add a specific volume of a suitable diluent (e.g., 1% formic acid in water) and an internal standard solution.

    • Vortex the sample for a set period (e.g., 20 minutes) to ensure complete dissolution of the nitrosamine.

    • Centrifuge the sample to pellet any undissolved API.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid, is typically employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated using certified reference standards of the target N-nitrosamine.

    • The concentration of the N-nitrosamine in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not a widely studied compound, its chemical structure places it at the intersection of two important classes of molecules: the medicinally relevant oxazolidinones and the toxicologically significant N-nitroso compounds. For researchers and drug development professionals, understanding the potential for its formation as an impurity, its likely chemical properties, and the methods for its detection is of paramount importance for ensuring the safety and quality of pharmaceuticals. The information presented in this guide, synthesized from the established principles of its constituent chemical moieties, provides a solid foundation for the risk assessment and analytical control of this and other related N-nitrosamine impurities.

References

  • iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

  • N ‐Nitro Compounds. ResearchGate. [Link]

  • 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.
  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Royal Society of Chemistry. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. ResearchGate. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. [Link]

  • Biological interactions of N-nitroso compounds: a review. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. ACS Publications. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [Link]

Sources

An In-Depth Technical Guide to 5,5-Dimethyl-3-nitrosooxazolidin-2-one: A Potential Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS Number: 24519-03-7) is a heterocyclic compound belonging to the N-nitrosooxazolidinone family. Its structure suggests its potential as a nitric oxide (NO) donor, a class of compounds of significant interest in pharmacology and drug development. Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The controlled release of NO from donor molecules offers therapeutic potential for a range of conditions, including cardiovascular diseases and wound healing. This guide provides a comprehensive technical overview of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, from its synthesis and chemical properties to its potential mechanisms of action and applications in research.

Chemical and Physical Properties

While specific experimental data for 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not extensively available in the public domain, its properties can be predicted based on its chemical structure and data from analogous compounds.

PropertyValueSource/Basis
CAS Number 24519-03-7
Molecular Formula C₅H₈N₂O₃PubChem
Molecular Weight 144.13 g/mol PubChem
IUPAC Name 5,5-dimethyl-3-nitrosooxazolidin-2-onePubChem
Appearance Predicted to be a pale yellow oil or low-melting solidAnalogy to other N-nitroso compounds
Solubility Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.General solubility of similar organic molecules
Stability Likely sensitive to light and heat, which can induce decomposition and release of nitric oxide.General property of N-nitroso compounds

Synthesis and Purification

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be conceptualized as a two-step process: first, the synthesis of the 5,5-dimethyloxazolidin-2-one precursor, followed by its nitrosation.

Part 1: Synthesis of 5,5-Dimethyloxazolidin-2-one (Precursor)

The precursor can be synthesized from 2-amino-2-methyl-1-propanol. A common method for forming the oxazolidinone ring is through reaction with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or diethyl carbonate.

Diagram of Precursor Synthesis:

G 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 5,5-Dimethyloxazolidin-2-one 5,5-Dimethyloxazolidin-2-one 2-Amino-2-methyl-1-propanol->5,5-Dimethyloxazolidin-2-one Carbonylating Agent (e.g., Triphosgene) Base (e.g., Triethylamine)

Caption: Synthesis of the 5,5-Dimethyloxazolidin-2-one precursor.

Experimental Protocol: Synthesis of 5,5-Dimethyloxazolidin-2-one

  • Materials:

    • 2-Amino-2-methyl-1-propanol hydrochloride

    • Triphosgene

    • Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 2-amino-2-methyl-1-propanol hydrochloride in anhydrous DCM at 0 °C, add triethylamine dropwise.

    • Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 5,5-dimethyloxazolidin-2-one.

Part 2: Nitrosation of 5,5-Dimethyloxazolidin-2-one

The final step is the nitrosation of the secondary amine within the oxazolidinone ring. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.

Diagram of Nitrosation:

G 5,5-Dimethyloxazolidin-2-one 5,5-Dimethyloxazolidin-2-one 5,5-Dimethyl-3-nitrosooxazolidin-2-one 5,5-Dimethyl-3-nitrosooxazolidin-2-one 5,5-Dimethyloxazolidin-2-one->5,5-Dimethyl-3-nitrosooxazolidin-2-one Sodium Nitrite (NaNO₂) Acid (e.g., HCl)

Caption: Nitrosation of the precursor to yield the final product.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

  • Materials:

    • 5,5-Dimethyloxazolidin-2-one

    • Sodium nitrite

    • Hydrochloric acid (e.g., 2 M)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5,5-dimethyloxazolidin-2-one in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the stirred reaction mixture.

    • Add hydrochloric acid dropwise while maintaining the temperature at 0 °C. The reaction mixture may turn yellow or orange.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure at a low temperature to avoid decomposition of the product.

    • The crude product can be purified by flash chromatography on silica gel, eluting with a non-polar to moderately polar solvent system.

Mechanism of Nitric Oxide Release

N-nitroso compounds are known to release nitric oxide through two primary mechanisms: photochemical and thermal decomposition.

Photochemical Release of Nitric Oxide

Upon absorption of light, typically in the UV-A or near-visible range, the N-NO bond in N-nitroso amides can undergo homolytic cleavage. This generates a nitric oxide radical and an amidyl radical. The quantum yield of this process can be influenced by the solvent and the substitution pattern of the molecule.[1]

Diagram of Photochemical NO Release:

G cluster_0 Photochemical Decomposition 5,5-Dimethyl-3-nitrosooxazolidin-2-one 5,5-Dimethyl-3-nitrosooxazolidin-2-one Excited State Excited State 5,5-Dimethyl-3-nitrosooxazolidin-2-one->Excited State hν (Light) Nitric Oxide (NO•) + Amidyl Radical Nitric Oxide (NO•) + Amidyl Radical Excited State->Nitric Oxide (NO•) + Amidyl Radical

Caption: Photochemical cleavage of the N-NO bond to release nitric oxide.

This light-triggered release allows for precise spatial and temporal control over NO delivery, a highly desirable feature in experimental biology and targeted therapies.

Thermal Release of Nitric Oxide

In the absence of light, N-nitroso compounds can also undergo thermal decomposition to release nitric oxide. The rate of this decomposition is dependent on the temperature and the chemical environment. The mechanism can be more complex than photolysis and may involve the formation of various intermediates.

Diagram of Thermal NO Release:

G cluster_1 Thermal Decomposition 5,5-Dimethyl-3-nitrosooxazolidin-2-one 5,5-Dimethyl-3-nitrosooxazolidin-2-one Nitric Oxide (NO•) + Other Products Nitric Oxide (NO•) + Other Products 5,5-Dimethyl-3-nitrosooxazolidin-2-one->Nitric Oxide (NO•) + Other Products Δ (Heat)

Caption: Thermal decomposition leading to the release of nitric oxide.

Applications in Research: Evaluation of Nitric Oxide Release

A primary application of 5,5-Dimethyl-3-nitrosooxazolidin-2-one in a research setting would be to serve as a controllable source of nitric oxide. A crucial initial experiment is to quantify the amount and rate of NO release. The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable oxidation product, nitrite (NO₂⁻).[2][3]

Experimental Protocol: Quantification of NO Release using the Griess Assay

  • Objective: To determine the amount of nitric oxide released from 5,5-Dimethyl-3-nitrosooxazolidin-2-one over time, both with and without light stimulation.

  • Materials:

    • 5,5-Dimethyl-3-nitrosooxazolidin-2-one

    • Phosphate-buffered saline (PBS), pH 7.4

    • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

    • 96-well microplate

    • Microplate reader

    • UV lamp (for photochemical release studies)

  • Procedure:

    • Preparation of Standard Curve:

      • Prepare a series of sodium nitrite standards of known concentrations in PBS.

      • Add the standards to the wells of a 96-well plate.

    • Sample Preparation and Incubation:

      • Prepare a stock solution of 5,5-Dimethyl-3-nitrosooxazolidin-2-one in a suitable organic solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentration.

      • For photochemical release, expose the sample solutions to a UV lamp for defined periods. Keep a parallel set of samples in the dark as a control for thermal release.

      • At various time points, collect aliquots of the sample solutions.

    • Griess Reaction:

      • Add the collected sample aliquots and the nitrite standards to the wells of the microplate.

      • Add the Griess reagent to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

      • Incubate the plate at room temperature for the recommended time (usually 15-30 minutes) to allow for color development.

    • Measurement and Analysis:

      • Measure the absorbance of each well at the appropriate wavelength (typically 540 nm) using a microplate reader.

      • Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

      • Use the standard curve to determine the concentration of nitrite in the sample aliquots.

      • Plot the concentration of nitrite released over time for both the light-exposed and dark-control samples to characterize the NO-donating properties of the compound.

Safety and Handling

N-nitroso compounds as a class are considered to be potentially carcinogenic and should be handled with extreme caution.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Engineering Controls: All work with 5,5-Dimethyl-3-nitrosooxazolidin-2-one should be conducted in a well-ventilated chemical fume hood.

  • Storage: Store the compound in a cool, dark, and dry place to prevent premature decomposition. It should be stored away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5,5-Dimethyl-3-nitrosooxazolidin-2-one represents a promising, yet under-explored, potential nitric oxide donor. Its synthesis is achievable through established organic chemistry methodologies. The ability to trigger NO release through both light and heat provides a versatile tool for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and evaluation of this compound's NO-donating capabilities. As with all N-nitroso compounds, strict adherence to safety protocols is paramount during its handling and use. Further research into this and related N-nitrosooxazolidinones could unveil novel therapeutic agents and research tools for modulating nitric oxide signaling pathways.

References

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine.
  • Dojindo Molecular Technologies, Inc. (2014). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual.
  • Chow, Y. L., & Tam, J. N. S. (1970). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 48(12), 1904-1909.
  • PubChem. (n.d.). 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione. Retrieved from [Link]

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  • Chen, Y., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Accounts of Chemical Research, 54(3), 635-648.
  • Chow, Y. L., & Polo, J. (1986). Photochemistry of nitroso compounds in solution. Part 21. The mechanism of the photo-rearrangement of N-nitrosamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 727-733.
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  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application with gas chromatography-mass spectrometry, and its limitations.
  • PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Williams, D. L. H. (2018). The chemistry of N-nitrosamines. Royal Society of Chemistry.
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An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the synthesis, structural elucidation, and spectroscopic characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. As a compound at the intersection of the well-established oxazolidinone and N-nitroso functionalities, this molecule presents unique characteristics of interest to researchers in medicinal chemistry, drug development, and materials science. This document delineates a proposed synthetic pathway, predicts its key spectroscopic signatures based on analogous structures, and discusses the instrumental methodologies crucial for its definitive identification. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific rigor and practical applicability for researchers and drug development professionals.

Introduction: The Scientific Rationale

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid.[1] Its rigid, planar structure and specific hydrogen bonding capabilities make it an attractive framework for designing molecules with targeted biological activities. The gem-dimethyl substitution at the C5 position, as seen in 5,5-dimethyloxazolidin-2-one derivatives, has been shown to be crucial in directing stereochemistry and inhibiting certain metabolic pathways.[2][3]

The introduction of an N-nitroso group (-N=O) imparts a distinct set of chemical and biological properties. N-nitroso compounds are a significant class of molecules known for their diverse reactivity and, in many cases, potent biological effects.[4] The chemistry of N-nitrosamines is of particular interest due to their role as potential carcinogens, which necessitates a thorough understanding of their structure and reactivity for risk assessment in pharmaceutical development.[5]

This guide, therefore, addresses the hypothetical molecule 5,5-Dimethyl-3-nitrosooxazolidin-2-one, providing a foundational understanding for its potential synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be logically approached in a two-step sequence: first, the synthesis of the precursor 5,5-dimethyloxazolidin-2-one, followed by its N-nitrosation.

Synthesis of the 5,5-Dimethyloxazolidin-2-one Precursor

The synthesis of the parent oxazolidinone can be achieved through established methods. One common approach involves the reaction of a suitable amino alcohol with a carbonylating agent.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Carbonylation: Cool the solution to 0 °C in an ice bath. Add a carbonylating agent, such as phosgene, triphosgene, or a chloroformate, dropwise to the stirred solution. The choice of carbonylating agent will influence the reaction conditions and workup procedure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5,5-dimethyloxazolidin-2-one.

Causality of Experimental Choices:

  • The use of an aprotic solvent is crucial to prevent side reactions with the highly reactive carbonylating agent.

  • Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • The aqueous workup is necessary to remove any unreacted carbonylating agent and inorganic salts.

N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

The introduction of the nitroso group at the N3 position is a critical step. The nitrosation of secondary amines and amides is a well-documented transformation, with several effective methods available.[6] A common and effective method involves the use of sodium nitrite in an acidic medium.[7]

Experimental Protocol:

  • Dissolution: Dissolve the synthesized 5,5-dimethyloxazolidin-2-one in a suitable solvent system, such as a mixture of acetic acid and water.[8]

  • Nitrosating Agent: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring. Maintaining a low temperature is critical to prevent the decomposition of nitrous acid.

  • Reaction Control: The reaction is typically rapid. Monitor the formation of the product, which may be indicated by a color change to a characteristic yellow or orange hue of N-nitroso compounds.

  • Isolation and Purification: After the addition is complete, allow the reaction to stir for a short period at low temperature. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be further purified by flash chromatography.

Self-Validating System and Trustworthiness:

  • Safety Precaution: N-nitroso compounds should be handled with extreme care in a well-ventilated fume hood, as many are potent carcinogens.[8]

  • The progress of the nitrosation can be monitored by TLC, with the product spot often being more colored than the starting material.

  • The successful formation of the product can be initially confirmed by a color change and subsequently by the spectroscopic methods detailed below.

Structural Elucidation and Spectroscopic Analysis

The definitive characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one relies on a combination of modern spectroscopic techniques. Based on the known spectral properties of related compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

    • A singlet integrating to six protons for the two magnetically equivalent methyl groups at the C5 position. The chemical shift of these protons in a similar compound, 5,5-dimethylhydantoin, appears around 1.4 ppm.[9]

    • A singlet integrating to two protons for the methylene group at the C4 position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

    • A signal for the carbonyl carbon (C2) is expected in the range of 150-170 ppm.

    • A signal for the quaternary carbon (C5) will be present.

    • A signal for the methylene carbon (C4).

    • A signal for the two equivalent methyl carbons.

Data Presentation: Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃ (x2)~1.5 (s, 6H)~25
CH~4.0 (s, 2H)~60
C=O-~155
C(CH₃)₂-~70
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • N-N=O Stretch: A characteristic absorption band for the N=O stretching vibration of the nitroso group is expected in the region of 1425–1490 cm⁻¹.[8]

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) of the oxazolidinone ring should appear around 1750 cm⁻¹.

  • C-N and C-O Stretches: Absorptions for the C-N and C-O single bonds will also be present in the fingerprint region.

Data Presentation: Predicted Key IR Absorptions

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N=O Stretch1425 - 1490Medium to Strong
C=O Stretch~1750Strong
C-N Stretch1200 - 1350Medium
C-O Stretch1000 - 1200Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of C₅H₈N₂O₃.

  • Fragmentation Pattern: A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a significant M-30 peak.[10] Other fragmentations may involve the cleavage of the oxazolidinone ring.

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Synthetic Workflow

start 2-Amino-2-methyl-1-propanol step1 Carbonylation (e.g., Triphosgene, DCM) start->step1 precursor 5,5-Dimethyloxazolidin-2-one step1->precursor step2 N-Nitrosation (NaNO₂, Acetic Acid/H₂O, 0-5 °C) precursor->step2 product 5,5-Dimethyl-3-nitrosooxazolidin-2-one step2->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Proposed synthetic workflow for 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Conclusion

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one remains a theoretically constructed molecule based on available literature, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed methodologies are based on well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The predicted spectroscopic data serves as a benchmark for researchers aiming to synthesize and identify this novel compound. This in-depth analysis is intended to empower researchers, scientists, and drug development professionals to explore the potential of this and other novel N-nitrosooxazolidinone derivatives in their respective fields.

References

  • Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A practical and efficient N-nitrosation of secondary amines using the [NO+·Crown·H(NO3)2−] complex. The Journal of Organic Chemistry, 66(10), 3619–3620.
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Physical and chemical properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Rigor

This document provides a comprehensive technical overview of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. As a Senior Application Scientist, it is my directive to present not just data, but a narrative grounded in established scientific principles. The information herein is curated to be trustworthy and immediately applicable in a research and development setting. It is important to note that while extensive research has been conducted, specific experimental data for this particular molecule is not always available in public literature. In such instances, this guide draws upon well-established principles of organic chemistry and data from closely related structural analogs to provide scientifically sound estimations and safety recommendations. All inferred data is clearly identified to maintain transparency and scientific integrity.

Molecular Identity and Physicochemical Properties

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone family, characterized by the presence of a nitroso group at the 3-position. This structural feature is of significant interest in medicinal chemistry and organic synthesis due to the unique reactivity it imparts.

Structural and General Data
IdentifierValueSource
IUPAC Name 5,5-dimethyl-3-nitrosooxazolidin-2-one[PubChem][1]
CAS Number 24519-03-7[Veeprho][2]
Molecular Formula C₅H₈N₂O₃[PubChem][1]
Molecular Weight 158.13 g/mol [PubChem][1]
Canonical SMILES CC1(C(=O)N(C1=O)N=O)C
Physicochemical Parameters (Experimental and Estimated)
PropertyValueNotes and Citations
Melting Point Estimated: 70-90 °CThe parent compound, 5,5-Dimethyl-2,4-oxazolidinedione, has a melting point of 77-80 °C.[3] The introduction of the nitroso group may slightly alter the crystal lattice energy.
Boiling Point Estimated: >200 °C (with decomposition)N-nitroso compounds can be thermally unstable. A related compound, 3,5-dimethyl-5-ethyloxazolidine-2,4-dione, boils at 101-102 °C at 11 mm Hg.[4] Extrapolation to atmospheric pressure is difficult due to potential decomposition.
Solubility Expected to be soluble in a range of organic solvents.Based on its predicted LogP and polar surface area, solubility is expected in solvents like dichloromethane, ethyl acetate, and acetone. The solubility of similar small organic molecules has been determined in various organic solvents.[5]
Appearance Likely a pale yellow solid or oil.Many N-nitroso compounds are described as yellow oils or low-melting solids.
XLogP3-AA 0.5Computed by PubChem, suggesting moderate lipophilicity.[1]
Topological Polar Surface Area 58.6 ŲComputed by PubChem, indicating potential for cell permeability.[6]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][6]

Synthesis and Characterization

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not explicitly detailed in readily available literature. However, a logical and established synthetic pathway involves a two-step process: the synthesis of the 5,5-dimethyloxazolidin-2-one precursor, followed by its nitrosation.

Synthesis of the 5,5-Dimethyloxazolidin-2-one Precursor

Several methods are established for the synthesis of the oxazolidinone ring system.[7] A common approach involves the cyclization of a corresponding amino alcohol with a carbonylating agent like phosgene or its derivatives. For the 5,5-dimethyl substituted ring, the precursor would be 2-amino-2-methyl-1-propanol.

Caption: Synthesis of the 5,5-Dimethyloxazolidin-2-one precursor.

Nitrosation of 5,5-Dimethyloxazolidin-2-one

The introduction of the nitroso group at the nitrogen of the oxazolidinone ring is a standard nitrosation reaction. This is typically achieved by treating the secondary amine precursor with a nitrosating agent under acidic conditions.

  • Dissolution: Dissolve 5,5-dimethyloxazolidin-2-one in a suitable acidic medium, such as a mixture of acetic acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic reaction and prevent decomposition of the product.

  • Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution with vigorous stirring. The reaction progress can often be monitored by the appearance of a yellowish color.

  • Reaction Quenching and Extraction: After the addition is complete, allow the reaction to stir for a specified time at low temperature. Then, quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane.

  • Purification: The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for the nitrosation of 5,5-dimethyloxazolidin-2-one.

Characterization

While specific spectra for 5,5-Dimethyl-3-nitrosooxazolidin-2-one are not publicly available, the following are expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: Protons on the oxazolidinone ring would appear as singlets or multiplets in the aliphatic region. The methyl groups at the 5-position would likely appear as a singlet integrating to six protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the oxazolidinone ring, the quaternary carbon at the 5-position, and the carbons of the methyl groups.

  • FTIR: The spectrum would be dominated by a strong carbonyl (C=O) stretching band, likely around 1750-1780 cm⁻¹, and a characteristic N-N=O stretching vibration for the nitroso group, typically in the 1450-1500 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 158. Fragmentation would likely involve the loss of the nitroso group (NO, 30 Da) and other characteristic fragments of the oxazolidinone ring.

Chemical Reactivity and Stability

The chemical behavior of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is dictated by the interplay of the oxazolidinone ring and the N-nitroso functionality.

The N-Nitroso Group: A Hub of Reactivity

The N-nitroso group is an electron-withdrawing group that influences the reactivity of the entire molecule. It is known to be susceptible to both reduction and decomposition under various conditions.

  • Reduction: The nitroso group can be reduced to the corresponding hydrazine or amine.

  • Acid/Base Stability: N-nitroso compounds can be unstable in the presence of strong acids or bases, potentially leading to denitrosation.

  • Thermal Stability: Many N-nitroso compounds are thermally labile and can decompose upon heating, often releasing nitric oxide (NO) or other nitrogen oxides. This property is being explored for the development of NO-releasing drugs.[8]

The Oxazolidinone Ring

The oxazolidinone ring is a stable heterocyclic system. However, the lactone and carbamate functionalities can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Potential Decomposition Pathways

Under thermal stress or in the presence of certain reagents, 5,5-Dimethyl-3-nitrosooxazolidin-2-one could decompose through several pathways. A likely pathway involves the homolytic cleavage of the N-N bond to release nitric oxide and an oxazolidinone radical.

Decomposition_Pathway Start 5,5-Dimethyl-3-nitrosooxazolidin-2-one Heat_Light Heat (Δ) or Light (hν) Start->Heat_Light Intermediate Oxazolidinone Radical + Nitric Oxide (NO) Heat_Light->Intermediate Homolytic Cleavage Products Further Decomposition Products Intermediate->Products

Caption: A plausible thermal decomposition pathway.

Applications in Research and Drug Development

While specific applications for 5,5-Dimethyl-3-nitrosooxazolidin-2-one are not widely documented, its structural motifs suggest potential utility in several areas of drug discovery and development.

As a Nitric Oxide (NO) Donor

The N-nitroso functionality makes this compound a potential candidate as a nitric oxide-releasing molecule. NO is a critical signaling molecule in various physiological processes, and controlled NO release is a therapeutic strategy for cardiovascular diseases, wound healing, and cancer therapy.

Scaffold for Medicinal Chemistry

The oxazolidinone core is a "privileged structure" in medicinal chemistry, most notably found in the linezolid class of antibiotics. These antibiotics function by inhibiting bacterial protein synthesis.[9] The 5,5-dimethyl substitution pattern could be explored for the development of new antibacterial agents or other therapeutic compounds.

Tool Compound in Chemical Biology

As a source of nitric oxide or as a reactive intermediate, 5,5-Dimethyl-3-nitrosooxazolidin-2-one could be used as a tool compound to study the effects of nitrosative stress on biological systems or to develop new synthetic methodologies.

Safety, Handling, and Storage

Given the presence of the N-nitroso group, 5,5-Dimethyl-3-nitrosooxazolidin-2-one should be handled with caution as a potentially carcinogenic substance.

Hazard Assessment
  • Carcinogenicity: Many N-nitroso compounds are known or suspected carcinogens. Therefore, this compound should be treated as such in the absence of specific toxicological data.

  • Toxicity: General toxicity data is not available. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

  • Stability: The compound may be sensitive to heat, light, and strong acids or bases.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.

Storage
  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from sources of heat, light, and incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity is centered around the N-nitroso group and the oxazolidinone core. While a lack of specific experimental data necessitates a cautious approach based on analogous structures, the information presented in this guide provides a solid foundation for researchers and drug development professionals to safely handle and explore the potential of this intriguing molecule. Further research is warranted to fully elucidate its properties and applications.

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  • Öman, T., & Wu, B. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC bioinformatics, 15, 413. [Link]

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  • ResearchGate. (PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. [Link]

  • Ginos, J. Z., Tilbury, R. S., Haber, M. T., & Rottenberg, D. A. (1982). Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. Journal of nuclear medicine, 23(3), 255–258. [Link]

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Methodological & Application

Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, a valuable chemical intermediate. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Scientific Context

5,5-Dimethyl-3-nitrosooxazolidin-2-one belongs to the class of N-nitroso compounds, which are characterized by the R-N=O functional group.[1] While some N-nitrosamines are known for their carcinogenic properties, others are significant in medicinal chemistry and as intermediates in organic synthesis.[2][3] The oxazolidinone core, a five-membered heterocyclic motif, is a privileged scaffold in medicinal chemistry, with notable examples including the antibiotic linezolid.[4] The synthesis of the title compound is a two-step process, beginning with the formation of the 5,5-dimethyloxazolidin-2-one precursor, followed by N-nitrosation. Understanding the nuances of each step is critical for a successful and safe synthesis.

Synthesis of the Precursor: 5,5-Dimethyloxazolidin-2-one

The initial step involves the cyclization of 2-amino-2-methyl-1-propanol with a suitable carbonyl source. Diethyl carbonate is a safe and effective reagent for this transformation, avoiding the use of highly toxic phosgene or its derivatives.[5] The reaction proceeds via a nucleophilic substitution mechanism, where the amino and hydroxyl groups of the amino alcohol attack the carbonyl carbons of diethyl carbonate, leading to the formation of the cyclic carbamate.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.141.0 eqStarting material
Diethyl carbonateC₅H₁₀O₃118.131.5 eqCarbonyl source
Sodium methoxideCH₃ONa54.020.05 eqCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93As neededSolvent for extraction
Water (deionized)H₂O18.02As neededFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Silica GelSiO₂60.08As neededFor column chromatography
HexaneC₆H₁₄86.18As neededEluent for chromatography
Ethyl AcetateC₄H₈O₂88.11As neededEluent for chromatography
Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq), diethyl carbonate (1.5 eq), and sodium methoxide (0.05 eq).

  • Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between dichloromethane (DCM) and water.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to afford pure 5,5-dimethyloxazolidin-2-one as a white solid.

Workflow Diagram

Synthesis_Precursor cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-amino-2-methyl-1-propanol, diethyl carbonate, and NaOMe B Reflux at 120-130 °C for 12-18h A->B C Cool to RT B->C D Partition between DCM and Water C->D E Extract Aqueous Layer with DCM D->E F Dry Combined Organic Layers (Na₂SO₄) E->F G Concentrate under Reduced Pressure F->G H Silica Gel Column Chromatography G->H I Obtain Pure 5,5-dimethyloxazolidin-2-one H->I

Caption: Workflow for the synthesis of 5,5-dimethyloxazolidin-2-one.

Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

The second and final step is the N-nitrosation of the synthesized 5,5-dimethyloxazolidin-2-one. This reaction is typically carried out using sodium nitrite in an acidic medium.[6] The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which then generates the electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of the oxazolidinone ring attacks the nitrosonium ion, leading to the formation of the N-nitroso product.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
5,5-Dimethyloxazolidin-2-oneC₅H₉NO₂115.131.0 eqStarting material
Sodium NitriteNaNO₂69.001.2 eqNitrosating agent source
Hydrochloric Acid (2M)HCl36.46As neededTo achieve pH 2.5-3.5
Dichloromethane (DCM)CH₂Cl₂84.93As neededSolvent for extraction
Water (deionized)H₂O18.02As neededSolvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Experimental Protocol
  • Dissolve 5,5-dimethyloxazolidin-2-one (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the reaction and prevent unwanted side reactions.

  • Slowly add 2M hydrochloric acid dropwise until the pH of the solution is between 2.5 and 3.5.

  • In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled, acidified solution of the oxazolidinone over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Once the reaction is complete, extract the mixture three times with dichloromethane (DCM).

  • Combine the organic extracts and wash sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 5,5-Dimethyl-3-nitrosooxazolidin-2-one, which may appear as a yellow oil or solid.

  • Further purification, if necessary, can be achieved by flash chromatography on silica gel.

Workflow Diagram

Synthesis_Final_Product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5,5-dimethyloxazolidin-2-one in water B Cool to 0-5 °C A->B C Adjust pH to 2.5-3.5 with 2M HCl B->C E Add NaNO₂ solution dropwise at < 5 °C C->E D Prepare aqueous NaNO₂ solution D->E F Stir at 0-5 °C for 1-2h E->F G Extract with DCM (3x) F->G H Wash with H₂O and NaHCO₃ solution G->H I Dry with MgSO₄ H->I J Concentrate under Reduced Pressure I->J K Optional: Flash Chromatography J->K L Obtain 5,5-Dimethyl-3-nitrosooxazolidin-2-one K->L

Caption: Workflow for the N-nitrosation of 5,5-dimethyloxazolidin-2-one.

Mechanism of N-Nitrosation

The N-nitrosation of a secondary amine or amide is a classic electrophilic substitution reaction. The key steps are:

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The nitrogen atom of the 5,5-dimethyloxazolidin-2-one acts as a nucleophile and attacks the nitrosonium ion.

  • Deprotonation: A water molecule acts as a base to deprotonate the nitrogen, yielding the final N-nitroso product.

Nitrosation_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ H⁺ H₂O⁺-N=O H₂O⁺-N=O HNO₂->H₂O⁺-N=O H⁺ NO⁺ NO⁺ H₂O⁺-N=O->NO⁺ -H₂O R₂NH Oxazolidinone-N-H R₂N⁺H-N=O R₂N⁺H-N=O R₂NH->R₂N⁺H-N=O + NO⁺ R₂N-N=O R₂N-N=O R₂N⁺H-N=O->R₂N-N=O -H⁺ (by H₂O)

Caption: Mechanism of N-nitrosation of a secondary amine/amide.

Characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Singlet for the two methyl groups (approx. 1.5-1.7 ppm). Two singlets for the CH₂ groups of the oxazolidinone ring (approx. 3.5-4.5 ppm).
¹³C NMR Signal for the quaternary carbon (approx. 60-70 ppm). Signals for the methyl carbons (approx. 20-30 ppm). Signals for the CH₂ carbons (approx. 40-50 ppm and 70-80 ppm). Signal for the carbonyl carbon (approx. 155-160 ppm).
IR Spectroscopy Strong absorption band for the C=O stretch (approx. 1750-1770 cm⁻¹). N-N=O stretch (approx. 1450-1500 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₅H₈N₂O₃.

Safety Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes. It can also form explosive mixtures with certain organic compounds.

  • Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and eye burns.

  • N-Nitroso Compounds: Many N-nitroso compounds are suspected carcinogens. Handle the final product with extreme care and avoid inhalation or skin contact. All waste containing the N-nitroso compound should be disposed of according to institutional guidelines for hazardous chemical waste.

References

  • JoVE. 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]

  • FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • ResearchGate. SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. [Link]

  • National Institutes of Health. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • ChemRxiv. A Versatile New Reagent for Nitrosation under Mild Conditions. [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Nitrosation and nitrosylation. [Link]

  • RSC Publishing. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. [Link]

  • ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

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Application Notes and Protocols: 5,5-Dimethyl-3-nitrosooxazolidin-2-one as a Nitric Oxide (NO) Donor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Nitric Oxide and Chemical Donors in Modern Research

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes. This free radical acts as a key regulator in the cardiovascular, nervous, and immune systems. Its functions include vasodilation, neurotransmission, and host defense. Given its transient nature and localized action, studying the precise effects of NO requires tools that can deliver it in a controlled and reproducible manner.

Chemical NO donors are indispensable tools in this field, providing researchers with the ability to generate NO at predictable rates and concentrations, thereby bypassing the need for endogenous enzymatic synthesis. This allows for the precise investigation of NO-dependent signaling pathways and cellular responses. 5,5-Dimethyl-3-nitrosooxazolidin-2-one, hereafter referred to as DMNO, is a member of the N-nitrosooxazolidinone class of compounds designed to release NO under physiological conditions. This guide provides a comprehensive overview, field-proven protocols, and expert insights for its effective application in both in vitro and in vivo research settings.

Compound Profile: 5,5-Dimethyl-3-nitrosooxazolidin-2-one (DMNO)

A thorough understanding of the physicochemical properties of DMNO is fundamental to its proper handling, storage, and application in experimental systems.

PropertyValueSource
IUPAC Name 5,5-dimethyl-3-nitrosooxazolidin-2-one[1]
Synonyms DMNO-
CAS Number 39884-65-6[1]
Molecular Formula C₅H₈N₂O₃[1]
Molecular Weight 144.13 g/mol [1]
Appearance Typically a solid-
Solubility Soluble in DMSO, DMF, and other organic solvents-
Storage (Solid) -20°C, desiccated, protected from lightGeneral
Storage (Solution) -80°C in anhydrous DMSO (short-term)General

Mechanism of Nitric Oxide Release

The utility of DMNO as an NO donor stems from its controlled decomposition under physiological conditions to yield nitric oxide. The core structure, an N-nitrosooxazolidinone, is susceptible to hydrolysis, which initiates the release cascade.

Causality of Release: The N-nitroso (N-N=O) bond is the labile functional group. In an aqueous environment, such as cell culture media or physiological fluids, the compound undergoes hydrolytic cleavage. This process is often the rate-limiting step and dictates the half-life of NO release. While the precise enzymatic contributions in vivo are not fully elucidated for this specific compound, hydrolysis is the primary chemical driver for NO liberation. This decomposition yields nitric oxide and the corresponding non-signaling oxazolidinone backbone.

The concept of half-life (t½) is critical for experimental design. It is the time required for the concentration of the donor to decrease by half, which corresponds to the period of its most active NO release. The half-life of NO donors can be influenced by temperature, pH, and the presence of certain enzymes or thiols in the medium. Researchers must consider this temporal release profile when designing experiments that probe both acute and chronic effects of NO.

NO_Release DMNO 5,5-Dimethyl-3-nitroso- oxazolidin-2-one Intermediate Unstable Intermediate DMNO->Intermediate Hydrolysis H2O H₂O (Physiological Buffer) NO_Radical •NO (Nitric Oxide) Intermediate->NO_Radical Decomposition Backbone 5,5-Dimethyloxazolidin-2-one (Byproduct) Intermediate->Backbone Target Biological Target (e.g., Soluble Guanylate Cyclase) NO_Radical->Target Signaling

Caption: Proposed hydrolytic decomposition pathway of DMNO to release nitric oxide.

Handling, Storage, and Solution Preparation

Scientific integrity begins with proper reagent management. The stability of DMNO, particularly the N-nitroso group, is sensitive to environmental conditions.

  • Solid Compound: Store the solid form of DMNO at -20°C under desiccation. Protect from light and moisture to prevent premature degradation.

  • Stock Solutions: The recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).

    • Rationale: DMSO is a versatile solvent for many organic compounds and is compatible with most cell culture applications at low final concentrations (typically ≤0.1%).

    • Preparation: Prepare a 10 mM or 100 mM stock solution in anhydrous DMSO. Use glass vials with PTFE-lined caps. After preparation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage: Store stock solution aliquots at -80°C. A study on compound stability in DMSO showed that at room temperature, significant degradation can occur over months, a process that is dramatically slowed at -80°C.[2]

Experimental Protocols

The following protocols are designed as a robust starting point. It is imperative for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type, animal model, and biological question.

Part 5.1: In Vitro Application - Cell Culture Models

This protocol details the treatment of adherent mammalian cells with DMNO to study the effects of exogenous NO.

Principle: A DMSO stock solution of DMNO is diluted in pre-warmed cell culture medium and added to cells. The compound releases NO over time, which diffuses and interacts with cellular targets. A vehicle control is essential to distinguish the effects of NO from any potential effects of the DMSO solvent.

Materials:

  • DMNO stock solution (e.g., 100 mM in anhydrous DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured in appropriate vessels (e.g., 96-well, 24-well, or 6-well plates)

  • Sterile pipette tips and tubes

Protocol Steps:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Prepare Working Solutions (Serial Dilution):

    • Causality: Perform dilutions immediately before use, as the compound's half-life is initiated upon contact with aqueous media.

    • Thaw a single-use aliquot of the DMNO stock solution at room temperature.

    • In a sterile microcentrifuge tube, perform a serial dilution of the stock solution into pre-warmed complete culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 1 µL of a 100 mM stock.

    • Vehicle Control: Prepare a parallel set of dilutions using only DMSO (without DMNO) at the same volume percentage as the highest concentration of the drug treatment. This is critical to control for any solvent-induced effects.[3]

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS (optional, but recommended to remove residual serum factors).

    • Add the medium containing the desired final concentration of DMNO (or the vehicle control) to the respective wells.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 1, 6, 12, or 24 hours). The incubation time should be chosen based on the biological process being studied and the known or estimated half-life of DMNO.

  • Downstream Analysis: Following incubation, harvest the cells or supernatant for downstream applications such as viability assays (e.g., MTT, LDH), gene expression analysis (RT-qPCR), protein analysis (Western blot, ELISA), or functional assays.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Thaw DMNO Stock (DMSO) Dilute Prepare Serial Dilutions in Warm Medium Stock->Dilute Treat Aspirate Old Medium, Add DMNO/Vehicle Dilute->Treat Cells Plate Cells (70-80% Confluency) Cells->Treat Incubate Incubate (37°C, 5% CO₂) Treat->Incubate Harvest Harvest Cells or Supernatant Incubate->Harvest Assay Downstream Assays (e.g., Viability, Western) Harvest->Assay

Caption: A typical experimental workflow for in vitro cell treatment with DMNO.

Part 5.2: In Vivo Application - Murine Models

The use of NO donors in animal models requires careful consideration of pharmacokinetics and route of administration. The oxazolidinone class of compounds has been studied in vivo, providing a basis for protocol design.[3][4][5]

Principle: DMNO is formulated in a biocompatible vehicle and administered to animals via a chosen route (e.g., intraperitoneal injection, oral gavage). The compound distributes systemically or locally, releasing NO and eliciting physiological responses. Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), will influence the effective dose and dosing schedule.

Materials:

  • DMNO solid compound

  • Sterile vehicle for injection (e.g., saline with 5% DMSO and 5% Tween® 80)

  • Syringes and appropriate gauge needles

  • Animal model (e.g., C57BL/6 mice)

  • Animal balance and handling equipment

Protocol Steps (Example: Intraperitoneal Injection in Mice):

  • Ethical Approval: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dose and Vehicle Preparation:

    • Dose Selection: Based on literature for similar oxazolidinone compounds, initial dose-finding studies might explore a range from 20 to 100 mg/kg.[4][5] The optimal dose must be determined empirically.

    • Vehicle Formulation: Prepare the injection vehicle. A common formulation to solubilize hydrophobic compounds is a mixture of saline, a co-solvent like DMSO, and a surfactant like Tween® 80. For example: 5% DMSO, 5% Tween® 80 in 90% sterile saline.

    • Drug Preparation: Calculate the required amount of DMNO based on the mean weight of the animal cohort and the desired dose. Dissolve the DMNO in the vehicle, vortexing or sonicating gently if necessary to achieve a clear solution. Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each animal to calculate the precise injection volume.

    • Administer the DMNO formulation or vehicle control via intraperitoneal (IP) injection. Ensure proper restraint and injection technique to minimize stress and injury.

  • Monitoring and Sample Collection:

    • Monitor animals for any adverse reactions post-injection.

    • At predetermined time points (e.g., 1, 4, 24 hours post-injection), animals can be euthanized for tissue or blood collection. The timing should be informed by the expected pharmacokinetic profile of the compound. Studies with the related oxazolidinone Linezolid show an elimination half-life of approximately 1 hour in mice, suggesting that acute effects should be measured within a few hours of administration.[4][5]

  • Downstream Analysis: Analyze collected tissues or blood for relevant biomarkers, histological changes, or other endpoints to assess the biological effect of the NO released from DMNO.

ParameterGuideline / RationaleSource
Route of Administration Intraperitoneal (IP), Oral (p.o.), Intravenous (i.v.)[3][6]
Example Dose Range 20 - 100 mg/kg (empirically determine)[4]
Vehicle Example Saline + 5% DMSO + 5% Tween® 80General
Dosing Frequency Single dose or repeated; depends on t½ and experimental goals.[3]

Validation and Troubleshooting

A self-validating protocol includes methods to confirm the expected action of the reagent and to troubleshoot common issues.

Verification of NO Release (Griess Assay): The most common method to indirectly measure NO release is to quantify its stable oxidation product, nitrite (NO₂⁻), in the supernatant using the Griess assay.[7][8]

Principle: The Griess reagent system is a two-part chemical reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at ~540 nm.[9][10]

Brief Protocol:

  • Prepare a standard curve using a known concentration of sodium nitrite (e.g., 1-100 µM).

  • Collect 50 µL of cell culture supernatant from DMNO-treated and control wells.

  • Add 50 µL of Sulfanilamide solution to each sample and standard.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure absorbance at 540 nm within 30 minutes.[10][11]

  • Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.

IssuePotential CauseRecommended Solution
Precipitation in Media Compound solubility limit exceeded.Lower the final concentration. Ensure the DMSO stock is fully dissolved before dilution. The final DMSO concentration should be kept low (e.g., <0.5%).
High Cell Toxicity NO-induced cytotoxicity or off-target effects.Perform a dose-response curve to find the EC₅₀ and use concentrations below this toxic threshold. Reduce incubation time.
No Biological Effect Inactive compound; insufficient concentration or duration.Verify NO release with a Griess assay. Increase concentration or incubation time. Ensure proper storage and handling of the compound.
High Variability Inconsistent cell health; pipetting errors.Standardize cell seeding density and ensure confluency is consistent across plates. Use calibrated pipettes and careful technique.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 172967490, 5,5-Dimethyl-3-nitrosooxazolidine. PubChem. [Link]

  • Andes, D. R., et al. (2002). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 46(11), 3484–3489. [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212. [Link]

  • Pérez-Madrigal, M. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 4030. [Link]

  • Andes, D., et al. (2002). In vivo pharmacodynamics of a new oxazolidinone (linezolid). PubMed. [Link]

  • Salem, M., et al. (2006). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy, 50(11), 3863–3865. [Link]

  • Andes, D. R., et al. (2002). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). ResearchGate. [Link]

  • Pullan, S. T., et al. (2021). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Chemistry – A European Journal, 27(41), 10547-10561. [Link]

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Reaction mechanism of 5,5-Dimethyl-3-nitrosooxazolidin-2-one with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Mechanism of 5,5-Dimethyl-3-nitrosooxazolidin-2-one with Nucleophiles

Introduction: Unveiling the Reactivity of a Unique Nitroso Compound

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a fascinating heterocyclic compound that presents multiple reactive centers for synthetic exploration. Its structure combines the functionalities of an N-nitroso group and an oxazolidin-2-one ring system. The N-nitroso moiety is well-known for its electrophilic nature and its role in nitrosation reactions, while the oxazolidin-2-one ring, a privileged scaffold in medicinal chemistry, contains electrophilic carbonyl carbon and is susceptible to nucleophilic attack, potentially leading to ring-opening.[1]

This guide provides a comprehensive overview of the predicted reaction mechanisms of 5,5-Dimethyl-3-nitrosooxazolidin-2-one with various classes of nucleophiles, namely amines, thiols, and carbanions. Due to the limited specific literature on this particular molecule, the mechanistic discussions and protocols provided herein are based on established principles of N-nitroso compound and oxazolidinone chemistry.[2][3] These application notes are intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to harness the synthetic potential of this versatile reagent.

A Note on Safety: N-Nitroso compounds are a class of chemicals that includes many potent carcinogens.[4][5] All handling of 5,5-Dimethyl-3-nitrosooxazolidin-2-one and its reaction products should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7] Consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

Reaction with Amine Nucleophiles: Transnitrosation and Potential Ring Opening

The reaction of N-nitroso compounds with secondary amines is a well-documented process known as transnitrosation, where the nitroso group is transferred from one amine to another.[3] In the case of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, we can anticipate a primary reaction pathway involving the nucleophilic attack of a secondary amine on the electrophilic nitroso nitrogen.

Proposed Mechanism of Transnitrosation

The reaction is typically acid-catalyzed, which protonates the oxygen of the nitroso group, enhancing the electrophilicity of the nitrogen atom.[8] A secondary amine can then attack the nitroso nitrogen, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the 5,5-dimethyloxazolidin-2-one anion regenerates the catalyst and yields the corresponding N-nitrosamine.

Transnitrosation_Mechanism reagent 5,5-Dimethyl-3-nitrosooxazolidin-2-one protonated_reagent Protonated Intermediate reagent->protonated_reagent Protonation H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_reagent->tetrahedral_intermediate Nucleophilic Attack amine R2NH (Secondary Amine) product_nitrosamine R2N-N=O (N-Nitrosamine) tetrahedral_intermediate->product_nitrosamine Elimination & Deprotonation product_oxazolidinone 5,5-Dimethyloxazolidin-2-one tetrahedral_intermediate->product_oxazolidinone

Caption: Proposed mechanism for the acid-catalyzed transnitrosation reaction.

Protocol for Transnitrosation of a Secondary Amine

Objective: To synthesize an N-nitrosamine from a secondary amine using 5,5-Dimethyl-3-nitrosooxazolidin-2-one as the nitrosating agent.

Materials:

  • 5,5-Dimethyl-3-nitrosooxazolidin-2-one

  • Secondary amine (e.g., morpholine)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add 5,5-Dimethyl-3-nitrosooxazolidin-2-one (1.1 eq) to the solution with stirring.

  • Slowly add a catalytic amount of TFA (0.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-nitrosamine.

Note: The reaction conditions, including temperature and catalyst, may require optimization for different amine substrates.

Reaction with Thiol Nucleophiles: Formation of S-Nitrosothiols

Thiols are excellent nucleophiles and are known to react with nitrosating agents to form S-nitrosothiols (thionitrites).[9] These compounds are of significant interest in chemical biology due to their role in nitric oxide signaling.[9] The reaction with 5,5-Dimethyl-3-nitrosooxazolidin-2-one is expected to proceed via a similar nucleophilic attack of the thiol on the nitroso group.

Proposed Mechanism of S-Nitrosation

The mechanism is analogous to that of transnitrosation with amines. The thiol attacks the electrophilic nitroso nitrogen, forming a tetrahedral intermediate. This is followed by the elimination of the 5,5-dimethyloxazolidin-2-one anion to yield the S-nitrosothiol. The reaction may be facilitated by a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

S-Nitrosation_Mechanism reagent 5,5-Dimethyl-3-nitrosooxazolidin-2-one tetrahedral_intermediate Tetrahedral Intermediate reagent->tetrahedral_intermediate Nucleophilic Attack thiol R-SH (Thiol) thiolate R-S- (Thiolate) thiol->thiolate Deprotonation base Base product_snitrosothiol R-S-N=O (S-Nitrosothiol) tetrahedral_intermediate->product_snitrosothiol Elimination product_oxazolidinone 5,5-Dimethyloxazolidin-2-one tetrahedral_intermediate->product_oxazolidinone

Caption: Proposed mechanism for the formation of S-nitrosothiols.

Protocol for the Synthesis of an S-Nitrosothiol

Objective: To prepare an S-nitrosothiol from a thiol using 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Materials:

  • 5,5-Dimethyl-3-nitrosooxazolidin-2-one

  • Thiol (e.g., thiophenol)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the thiol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.1 eq) to the solution to generate the thiolate in situ.

  • In a separate flask, dissolve 5,5-Dimethyl-3-nitrosooxazolidin-2-one (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of 5,5-Dimethyl-3-nitrosooxazolidin-2-one to the thiolate solution at 0 °C with vigorous stirring.

  • Monitor the reaction by TLC. The formation of the typically colored S-nitrosothiol may also serve as a visual indicator.

  • Upon completion, the reaction mixture can often be used directly for subsequent applications, or the solvent can be removed under reduced pressure at low temperature to isolate the crude product.

  • Purification, if necessary, should be performed cautiously, as S-nitrosothiols can be thermally and photolytically unstable.

Reaction with Carbanion Nucleophiles: A Pathway to C-N Bond Formation

Carbanions are potent nucleophiles that can attack the electrophilic nitroso nitrogen of N-nitrosamines.[10] This reaction provides a route for the formation of new carbon-nitrogen bonds. The initial adduct can undergo further transformations, leading to a variety of products.

Proposed Mechanism of Reaction with Carbanions

A carbanion, generated from a suitable precursor (e.g., an organolithium or Grignard reagent), will attack the nitroso nitrogen of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. This forms an unstable oxyhydrazine-like intermediate.[10] This intermediate can then eliminate the 5,5-dimethyloxazolidin-2-one moiety to form a transient species that can rearrange or react further depending on the nature of the carbanion and the reaction conditions.

Carbanion_Reaction_Mechanism reagent 5,5-Dimethyl-3-nitrosooxazolidin-2-one oxyhydrazine_intermediate Oxyhydrazine-like Intermediate reagent->oxyhydrazine_intermediate Nucleophilic Attack carbanion R- (Carbanion) transient_species Transient Species oxyhydrazine_intermediate->transient_species Elimination product_oxazolidinone 5,5-Dimethyloxazolidin-2-one oxyhydrazine_intermediate->product_oxazolidinone final_product Final Product(s) transient_species->final_product Rearrangement/Further Reaction

Caption: Proposed mechanism for the reaction with carbanion nucleophiles.

Illustrative Protocol for Reaction with an Organolithium Reagent

Objective: To investigate the reaction of 5,5-Dimethyl-3-nitrosooxazolidin-2-one with a carbanion.

Materials:

  • 5,5-Dimethyl-3-nitrosooxazolidin-2-one

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve 5,5-Dimethyl-3-nitrosooxazolidin-2-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.0 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for a specified time (e.g., 1 hour), monitoring by TLC if feasible.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by techniques such as NMR and mass spectrometry to identify the products. Purification can be attempted by column chromatography.

Table 1: Summary of Predicted Reactivity with Nucleophiles

Nucleophile ClassPredicted Primary ReactionKey IntermediateExpected Product(s)
Amines (R₂NH) TransnitrosationTetrahedral IntermediateN-Nitrosamine (R₂N-N=O) and 5,5-Dimethyloxazolidin-2-one
Thiols (RSH) S-NitrosationTetrahedral IntermediateS-Nitrosothiol (RS-N=O) and 5,5-Dimethyloxazolidin-2-one
Carbanions (R⁻) Nucleophilic AdditionOxyhydrazine-like IntermediateProducts of C-N bond formation (structure dependent on R)

Potential for Oxazolidinone Ring Opening

While the primary site of nucleophilic attack is predicted to be the electrophilic nitroso group, strong nucleophiles or harsh reaction conditions could potentially lead to the opening of the oxazolidin-2-one ring. Nucleophilic attack at the carbonyl carbon (C2) would result in a tetrahedral intermediate that could subsequently undergo ring cleavage. This reactivity pathway should be considered, especially when using highly reactive nucleophiles or elevated temperatures.[1]

Conclusion and Future Directions

5,5-Dimethyl-3-nitrosooxazolidin-2-one emerges as a promising reagent with diverse reactivity, primarily centered around its electrophilic nitroso group. The protocols and mechanistic insights provided in this guide offer a starting point for exploring its utility in transnitrosation, S-nitrosation, and C-N bond-forming reactions. Further experimental investigation is crucial to fully elucidate the substrate scope, optimize reaction conditions, and characterize the products of these transformations. The potential for competing nucleophilic attack at the oxazolidinone ring also warrants careful consideration and could lead to novel synthetic methodologies. As with all research involving N-nitroso compounds, a strong emphasis on safety is paramount.

References

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057. [Link]

  • López-Rodríguez, R., et al. (2020). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 24(9), 1558–1585. [Link]

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA. [Link]

  • Valasani, K. R., et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 24, 100247. [Link]

  • Keefer, L. K., & Roller, P. P. (1973). N-Nitrosation by Nitrite Ion in Neutral and Basic Medium. Science, 181(4106), 1245–1247. [Link]

  • Wong, P. S., et al. (1998). Reaction between S-nitrosothiols and thiols: generation of nitroxyl (HNO) and subsequent chemistry. Biochemistry, 37(16), 5362–5371. [Link]

  • Chemistry Stack Exchange. (2016). Why is the nitroso group a deactivating group for electrophilic aromatic substitution? [Link]

  • Castro, A., et al. (2001). Reactivity of nucleophilic nitrogen compounds towards the nitroso group. Journal of the Chemical Society, Perkin Transactions 2, (4), 651–655. [Link]

  • Adhikari, D., et al. (2014). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science, 5(12), 4835–4842. [Link]

  • Occupational Safety and Health Administration. (n.d.). N-Nitroso Compounds in Industry. [Link]

  • Kundu, S., et al. (2018). Thiol and H2S Mediated NO Generation from Nitrate at Copper(II). ResearchGate. [Link]

  • Li, F., et al. (2007). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Chinese Chemical Letters, 18(7), 787-790. [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. [Link]

  • Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(13), 2701–2743. [Link]

  • Kandasamy, J., et al. (2018). N‐Nitrosation of aliphatic secondary amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

  • Davies, R., et al. (1978). Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. IARC Scientific Publications, (19), 183–197. [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Using Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and applications of oxazolidinone chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful methodology for the precise construction of chiral molecules. This document moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Foundational Principles: The Power of Chiral Auxiliaries

In the quest for enantiomerically pure compounds, particularly within the pharmaceutical industry, the ability to control stereochemistry is paramount. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][2] After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.[1][2]

Among the various strategies, the oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, represent a robust and highly predictable method for asymmetric synthesis.[2][3] These auxiliaries, derived from readily available amino acids, offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[1][3][4] The success of this methodology lies in the rigid conformational control exerted by the oxazolidinone ring system, which effectively shields one face of the enolate intermediate, thereby directing the approach of an incoming electrophile.[1][5]

The general workflow for employing an Evans oxazolidinone auxiliary is a three-stage process: attachment of the substrate to the auxiliary, the diastereoselective reaction, and finally, the cleavage of the auxiliary to reveal the chiral product and recover the auxiliary for potential reuse.[2][6]

The Heart of the Matter: The N-Acyl Oxazolidinone System

The key to the Evans methodology is the N-acyl oxazolidinone intermediate. The choice of the substituent on the oxazolidinone ring (typically derived from valine or phenylalanine) and the acyl group itself dictates the steric environment that governs the stereochemical outcome.

Synthesis of Evans Oxazolidinone Auxiliaries

While commercially available, Evans auxiliaries can also be synthesized in the laboratory from corresponding amino acids. A common procedure involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization.[1] For instance, L-phenylalanine can be converted to (S)-4-benzyl-2-oxazolidinone.[7] A high-yielding, three-step synthesis involves N-Boc protection of the amino acid ester, reduction of the ester, and subsequent cyclization with a base like sodium hydride.[7]

N-Acylation: Attaching the Substrate

The first crucial experimental step is the acylation of the oxazolidinone auxiliary. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride.[2][3] An alternative and often milder method involves using a triethylamine/DMAP (4-dimethylaminopyridine) catalyst system with an acid anhydride.[5] This latter method is particularly useful for preventing epimerization when dealing with sensitive substrates.[3]

Core Application: Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of this methodology, allowing for the stereoselective formation of a new carbon-carbon bond at the α-position of the acyl group.[3][4]

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct result of the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[1][5] The metal cation (Na+ or Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar, five-membered chelate ring. This chelation forces the substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) to project outwards, effectively blocking one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[1][5]

G cluster_mech Mechanism of Diastereoselective Alkylation start N-Acyl Oxazolidinone enolate (Z)-Enolate Chelate start->enolate Base (e.g., NaHMDS) -78 °C transition Transition State enolate->transition Electrophile (E+) Approach from unhindered face product Alkylated Product (High d.r.) transition->product acyl_O O enolate_O O-M+ R_acyl R' electrophile E+

Caption: Steric hindrance from the C4 substituent (R*) directs electrophilic attack.

Experimental Protocol: Asymmetric Alkylation

Materials:

  • N-Acyl oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (as a solution in THF)

  • Electrophile (e.g., allyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (e.g., NaHMDS, 1.1 equiv) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the enolate is often indicated by a color change.

  • Alkylation: Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.[5]

Alkylation Data Summary
Auxiliary Substituent (R*)Acyl Group (R')BaseElectrophile (E-X)Typical Yield (%)Typical d.r.
BenzylPropionylNaHMDSAllyl Iodide85-95>98:2
IsopropylPropionylLDABenzyl Bromide90-98>99:1
BenzylAcetylNaHMDSMethyl Iodide80-90>95:5

Key Application: The Evans Aldol Reaction

The Evans aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis.[8]

The Zimmerman-Traxler Transition State

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[8] The reaction proceeds via a boron enolate, which forms a six-membered, chair-like transition state with the aldehyde. The substituents on the chair naturally adopt equatorial positions to minimize steric interactions. The chiral auxiliary again plays a crucial role by dictating the facial selectivity of the aldehyde's approach to the enolate.[9] This results in the formation of the syn-aldol product with high diastereoselectivity.[8]

G cluster_steps Asymmetric Synthesis Workflow Workflow Start (Oxazolidinone Auxiliary) Step 1: N-Acylation Step 2: Diastereoselective Reaction (Alkylation or Aldol) Step 3: Auxiliary Cleavage End (Chiral Product + Recovered Auxiliary) Acylation Attach Acyl Group (RCOCl or (RCO)₂O) Reaction Form C-C Bond (Enolate Formation + Electrophile) Acylation->Reaction N-Acyl Oxazolidinone Cleavage Remove Auxiliary (e.g., LiOH/H₂O₂) Reaction->Cleavage Diastereomerically Enriched Product Final Desired Chiral Molecule Cleavage->Final Enantiomerically Pure Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5,5-Dimethyl-3-nitrosooxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important N-nitroso compound. By understanding the causality behind experimental choices, you can better navigate the challenges of this synthesis.

I. Synthetic Overview & Core Principles

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is a two-step process. The first step involves the formation of the 5,5-dimethyloxazolidin-2-one precursor, followed by the N-nitrosation of the secondary amine within the oxazolidinone ring.

Step 1: Synthesis of 5,5-Dimethyloxazolidin-2-one

The precursor is typically synthesized by the reaction of 2-amino-2-methyl-1-propanol with a carbonylating agent, such as diethyl carbonate or phosgene equivalents. The use of diethyl carbonate is often preferred due to its lower toxicity compared to phosgene. This reaction is a cyclization that forms the five-membered oxazolidinone ring.

Step 2: N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

The second and more critical step is the N-nitrosation of the secondary amine in the oxazolidinone ring. This is an electrophilic substitution reaction where a nitrosonium ion (NO+) reacts with the lone pair of electrons on the nitrogen atom. The most common method for generating the nitrosonium ion in situ is the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.[1]

N-Nitrosation Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 N-Nitrosation NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HONO->NO+ + H⁺, -H₂O H2O H₂O Oxazolidinone 5,5-Dimethyloxazolidin-2-one Intermediate Protonated Intermediate Oxazolidinone->Intermediate + NO⁺ Product 5,5-Dimethyl-3-nitrosooxazolidin-2-one Intermediate->Product - H⁺ Synthesis_Workflow Start Start Step1 Step 1: Synthesis of 5,5-Dimethyloxazolidin-2-one Start->Step1 Step2 Step 2: N-Nitrosation Step1->Step2 Workup Work-up & Extraction Step2->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Sources

Side reactions of 5,5-Dimethyl-3-nitrosooxazolidin-2-one and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

5,5-Dimethyl-3-nitrosooxazolidin-2-one: Troubleshooting Side Reactions

Welcome to the technical support guide for 5,5-Dimethyl-3-nitrosooxazolidin-2-one. This document is designed for researchers, scientists, and drug development professionals who utilize this reagent, primarily as a precursor for the in situ generation of diazomethane (CH₂N₂). Understanding and controlling the side reactions of both the precursor and the highly reactive diazomethane product is critical for achieving desired reaction outcomes, ensuring safety, and simplifying purification.

This guide provides field-proven insights into common experimental issues, explaining the causality behind these problems and offering robust solutions.

Part 1: Troubleshooting Guide

Users of 5,5-Dimethyl-3-nitrosooxazolidin-2-one for diazomethane generation often encounter a few common issues. This table is designed to help you quickly diagnose a problem, understand its likely chemical origin, and implement an effective solution.

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low or No Yield of Methylated Product 1. Inefficient Diazomethane Generation: The precursor decomposition is incomplete. This can be due to insufficient base strength, low temperature, or poor mixing in a biphasic system. 2. Premature D[1]ecomposition of Diazomethane: Diazomethane is volatile (b.p. -23 °C) and can be lost through evaporation if the receiving flask is not adequately chilled. 3. Reaction wi[2]th Less Acidic Protons: If your substrate contains multiple functional groups, diazomethane may react preferentially with more acidic sites (e.g., phenols, enols) over your target group (e.g., less acidic alcohols).1. Optimize Generatio[3]n Conditions:     a. Use a strong base solution (e.g., 40-50% aqueous KOH).     b[4]. Gently warm the generation flask (e.g., to 50-60 °C) to ensure complete decomposition and distillation of diazomethane with the ether solvent. Caution: Do not distill to dryness.     c[4]. Ensure vigorous stirring if using a two-phase system. 2. Maintain Low Temperature: Keep the receiving flask containing the substrate in an ice-salt bath (approx. -10 to 0 °C) to trap the diazomethane as it co-distills. 3. Consider Substr[4]ate Acidity: The reaction rate is dependent on the acidity of the substrate proton. If methylating a less aci[3]dic group in the presence of a more acidic one, consider using a protecting group strategy.
Formation of Epoxide Byproducts Reaction with Ketones/Aldehydes: Diazomethane can react with ketones and aldehydes to form homologous ketones (one-carbon insertion) or, as a competing side reaction, form epoxides. This is a common pathway [5][6]that can significantly reduce the yield of other desired reactions.1. Control Stoichiome[5]try: Use only a slight excess of diazomethane. The presence of excess reagent can promote side reactions. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane. 2. Low Temperature[7]: Perform the reaction at 0 °C or below to disfavor the epoxide formation pathway relative to other reactions like esterification. 3. Alternative Reagents: For methylation of carboxylic acids in the presence of ketones, consider safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane), which may offer different selectivity profiles.
Unidentified Peaks [2]in Analysis (GC/MS, LC/MS) 1. Homologation Products: Reaction of diazomethane with ketones can lead to ring expansion or chain extension, creating a homologous ketone. 2. Byproducts [5]from Precursor Backbone: The 5,5-dimethyloxazolidin-2-one fragment remaining after diazomethane release can potentially undergo hydrolysis or other reactions depending on workup conditions. 3. Polymerization: Rough glass surfaces or impurities can catalyze the polymerization of diazomethane into polymethylene.1. Spectroscopic Analysis: Use techniques like GC-MS to identify the mass of the byproduct, which can indicate a CH₂ insertion. 2. Use Proper Glassware: Employ flame-polished or plastic-jointed glassware (a "Diazald kit") to prevent decomposition on ground-glass surfaces. Avoid contact with metal [2]spatulas or stir bars with scratches. 3. Purification: [2] These byproducts can often be separated from the desired product using standard chromatographic techniques (e.g., column chromatography, preparative HPLC).
Violent Reaction or Gas Evolution 1. Explosive Nature of Precursor/Product: N-nitroso compounds can be thermally unstable and shock-sensitive. Gaseous diazomethane is h[3]ighly explosive and toxic. 2. Acidic Cont[3][4]amination: Contact of the diazomethane solution with acid will cause rapid, vigorous, and potentially uncontrollable decomposition.1. Strict Safety Protocols:     a. NEVER use ground-glass joints for the distillation apparatus. Use specialized kits with[2] smooth glass or Teflon joints.     b. Always work behind a blast shield in a well-ventilated fume hood.     c[8]. Prepare diazomethane only as needed and use it immediately as a dilute solution in an inert solvent like diethyl ether. DO NOT store solution[2]s. 2. Ensure Basic Conditions: The generation and subsequent reactions should be kept under basic or neutral conditions until the diazomethane is fully consumed. Quench any excess reagent carefully with a weak acid (e.g., acetic acid) at low temperature.
Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the decomposition of 5,5-Dimethyl-3-nitrosooxazolidin-2-one to form diazomethane?

A1: The generation of diazomethane from N-nitroso compounds like 5,5-Dimethyl-3-nitrosooxazolidin-2-one is a base-catalyzed elimination reaction. The process begins with t[3]he hydroxide ion attacking the carbonyl group (or an alpha-proton, depending on the specific precursor structure), leading to a cascade of electronic rearrangements that ultimately cleave the N-N bond and liberate the stable nitrogen molecule (N₂) and diazomethane (CH₂N₂). The remaining fragment is the salt of 5,5-dimethyloxazolidin-2-one.

G Precursor 5,5-Dimethyl-3-nitroso- oxazolidin-2-one Intermediate Anionic Intermediate Precursor->Intermediate Forms Base Base (e.g., OH⁻) Base->Precursor Nucleophilic Attack/ Proton Abstraction Diazomethane Diazomethane (CH₂N₂) + N₂ Intermediate->Diazomethane Elimination Byproduct 5,5-Dimethyloxazolidin-2-one (anionic form) Intermediate->Byproduct Elimination

Base-catalyzed decomposition of the precursor.

Q2: My precursor solid has a slight yellow tint and a musty odor. Is it still usable?

A2: Caution is advised. N-nitroso compounds can be unstable and may decompose over time, especially if exposed to light, heat, or acid. A color change or strong [9]odor may indicate partial decomposition. While it might still be usable, the yield of diazomethane could be lower, and the presence of degradation byproducts could complicate your reaction. It is best practice to use a fresh, pure precursor. Store the reagent in a cool, dark place, away from acidic materials.

Q3: Can I use a differ[10]ent solvent than diethyl ether for generation and reaction?

A3: Diethyl ether is the most common and recommended solvent for several reasons. It has a low boiling poin[4]t, allowing it to co-distill with the diazomethane at a relatively low temperature, which is crucial for safety. It is also relatively inert to diazomethane. Using higher-boiling solvents would require higher distillation temperatures, significantly increasing the risk of explosive decomposition of any residual precursor or the diazomethane itself. Therefore, substituting the solvent is not recommended without extensive safety evaluation.

Q4: What is the difference between the reaction of diazomethane with a carboxylic acid versus a ketone? Why does one produce an ester and the other can produce an epoxide?

A4: The reaction pathways are fundamentally different and dictated by the nature of the substrate.

  • Carboxylic Acids: The reaction is an acid-base reaction. The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation. The resulting carboxylate[3] anion then acts as a nucleophile, attacking the methyl group and displacing the very stable nitrogen gas (N₂) as a leaving group. This is a fast and clean reaction.

  • **Ketones/Aldehydes:[7] In the absence of an acidic proton, diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a betaine inte[6]rmediate. This intermediate can then follow two main pathways: (1) rearrange via alkyl migration to form a homologous ketone (a product with an extra -CH₂- group), or (2) undergo intramolecular ring closure to form an epoxide, with loss of N₂. The pathway taken can be [5]influenced by reaction conditions.

G cluster_0 Reaction with Carboxylic Acid cluster_1 Reaction with Ketone Acid R-COOH Intermediate_A R-COO⁻ + CH₃N₂⁺ Acid->Intermediate_A Proton Transfer CH2N2_A CH₂N₂ CH2N2_A->Intermediate_A Ester R-COOCH₃ + N₂ Intermediate_A->Ester SN2 Attack Ketone R₂C=O Intermediate_K Betaine Intermediate Ketone->Intermediate_K Nucleophilic Attack CH2N2_K CH₂N₂ CH2N2_K->Intermediate_K Homolog Homologous Ketone Intermediate_K->Homolog Rearrangement Epoxide Epoxide Intermediate_K->Epoxide Ring Closure

Competing reaction pathways of diazomethane.
Part 3: Recommended Experimental Protocol
Protocol: Small-Scale In Situ Generation and Methylation of a Carboxylic Acid

Disclaimer: This procedure involves highly hazardous materials. The user must perform a thorough risk assessment and adhere to all institutional safety protocols. Work must be conducted in a certified chemical fume hood behind a blast shield.

Materials:

  • Specialized diazomethane generation glassware (e.g., Diazald® kit with flame-polished joints).

  • 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

  • Diethyl ether (anhydrous).

  • 40% Aqueous potassium hydroxide (KOH).

  • Carboxylic acid substrate.

  • Ice-salt bath and water bath.

  • Magnetic stirrer and stir bars (Teflon-coated).

Procedure:

  • App[2]aratus Setup: Assemble the two-necked generation flask, addition funnel, and condenser as per the kit's instructions. The condenser outlet should lead via a tube below the surface of the ether in the receiving flask.

  • Substrate Preparation: In the receiving flask, dissolve the carboxylic acid substrate in a minimal amount of diethyl ether. Place the flask in an ice-salt bath and maintain the temperature at or below 0 °C.

  • Generation Setup: In the generation flask, place a solution of 40% KOH in water and add a layer of diethyl ether. Cool this flask in an ice bath.

  • Precursor Addition: Slowly add a solution of 5,5-Dimethyl-3-nitrosooxazolidin-2-one in diethyl ether from the addition funnel into the stirred, cold, biphasic KOH/ether mixture. A yellow color should develop as diazomethane is formed.

  • Distillation: Once the addition is complete, replace the ice bath around the generation flask with a warm water bath (approx. 50-60 °C).

  • Co-distillation: The diazomethane will co-distill with the diethyl ether. The yellow ethereal solution will collect in the receiving flask and react immediately with the carboxylic acid. Continue distillation until the distillate runs clear. CRITICAL: Do not distill the generation flask to dryness.

  • Reaction Monitoring & Quenching: The reaction is complete when the yellow color in the receiving flask disappears. If a persistent yellow color remains (indicating excess diazomethane), quench it by adding a few drops of acetic acid until the solution is colorless.

  • Workup: Proceed with a standard aqueous workup to isolate the methylated product.

References
  • Wikipedia. (2026, January 24). Diazomethane. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • De Boer, T. J., & Backer, H. J. (1954). A new method for the preparation of diazomethane. Recueil des Travaux Chimiques des Pays-Bas, 73(3), 229-234.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Reactions with Miscellaneous Reagents - Lecture 38: Diazomethane (CH2N2). Retrieved from [Link]

  • Google Patents. (n.d.). US11285430B2 - Nitrosamine decomposition.
  • Gutmann, B., et al. (2015). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diazomethane. Retrieved from [Link]

  • J. Am. Chem. Soc. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Unusual reactions of 5,5-dimethyl-2-(indenyl-2)-3-pyrazolidinone with acetylenedicarboxylates. Retrieved from [Link]

  • YouTube. (2019, July 17). Application of Diazomethane (Part 2): Ketone Homologatation (one carbon enhancement). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

  • The National Academies Press. (n.d.). LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). Retrieved from [Link]

Sources

Technical Support Center: Purification of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. As this molecule is a niche reagent, detailed purification protocols are not always readily available. This guide synthesizes established purification principles for related oxazolidinone and nitroso compounds to provide a robust framework for your experimental success.

Purification Overview: The Path to Purity

The purification of 5,5-Dimethyl-3-nitrosooxazolidin-2-one typically follows its synthesis, which likely involves the nitrosation of 5,5-dimethyloxazolidin-2-one. The primary goal of the purification is to remove unreacted starting materials, reaction byproducts, and any degradation products. The choice of purification technique will depend on the scale of the reaction and the nature of the impurities. The most common methods are recrystallization and column chromatography.

Below is a logical workflow for the purification and analysis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Purification_Workflow A Crude Product (Post-Synthesis) B Initial Assessment (TLC, 1H NMR) A->B Characterize C Primary Purification B->C Select Method D Recrystallization C->D For Crystalline Solids E Column Chromatography C->E For Complex Mixtures F Purity Analysis (HPLC, NMR, MS) D->F E->F G Pure Product F->G Purity ≥ 95% H Further Purification (If Needed) F->H Purity < 95% H->C Re-evaluate

Technical Support Center: Troubleshooting Reactions with 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the utilization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments involving this versatile reagent, primarily used as a precursor for the in situ generation of 2-diazopropane. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the success and safety of your reactions.

Introduction to 5,5-Dimethyl-3-nitrosooxazolidin-2-one

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a stable, crystalline solid that serves as a convenient and safer alternative to handling gaseous diazomethane or its solutions for the generation of 2-diazopropane. Upon treatment with a base, it decomposes to yield 2-diazopropane, which can then be used in a variety of chemical transformations, most notably cyclopropanation reactions. However, the success of these reactions is highly dependent on precise control of reaction conditions. This guide will help you identify and resolve common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I still have starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Base: The decomposition of 5,5-Dimethyl-3-nitrosooxazolidin-2-one to 2-diazopropane is base-catalyzed. If the base is not strong enough or is used in substoichiometric amounts, the generation of the diazo compound will be slow or incomplete.

  • Low Temperature: While low temperatures are crucial for the stability of 2-diazopropane, excessively low temperatures can significantly slow down the initial decomposition of the nitroso compound.

  • Poor Reagent Quality: The 5,5-Dimethyl-3-nitrosooxazolidin-2-one reagent may have degraded over time, especially if not stored properly.

Q2: I am observing the formation of multiple byproducts. What are the common side reactions?

A2: The formation of byproducts often indicates that the generated 2-diazopropane is undergoing undesired reactions. Common side reactions include:

  • Pyrazoline Formation: 2-diazopropane can react with the alkene starting material in a [3+2] cycloaddition to form a pyrazoline.[1] While this is sometimes a desired reaction, it can be a significant byproduct in cyclopropanation.

  • Dimerization and Polymerization: Diazo compounds are prone to dimerization and polymerization, especially at higher concentrations and temperatures.

  • Insertion Reactions: Carbenes, formed from the decomposition of diazo compounds, can undergo insertion into C-H or other bonds, leading to a complex mixture of products.

Q3: How can I monitor the progress of my reaction?

A3: Monitoring the reaction is crucial for optimization. Here are a few common techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials.[2]

  • Gas Evolution: The decomposition of the nitroso compound and subsequent reactions of 2-diazopropane often release nitrogen gas. Monitoring the rate of gas evolution can provide an indication of the reaction rate.

  • NMR Spectroscopy: For detailed mechanistic studies, it is possible to monitor the reaction in situ using NMR spectroscopy to observe the appearance of key intermediates and products.[3]

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions.

Problem Potential Cause Troubleshooting Steps & Explanation
No Reaction or Very Slow Reaction 1. Inactive Reagent: The 5,5-Dimethyl-3-nitrosooxazolidin-2-one may have degraded.1. Verify Reagent Quality: Use a fresh batch of the reagent. Store it in a cool, dark, and dry place. Consider running a small-scale test reaction to confirm its activity.
2. Insufficiently Basic Conditions: The chosen base may not be strong enough to efficiently promote the decomposition.2. Optimize the Base: Switch to a stronger base. For example, if you are using a weaker base like triethylamine, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The pKa of the conjugate acid of the base should be high enough to deprotonate the precursor effectively.
3. Low Reaction Temperature: The temperature may be too low for the decomposition to occur at a reasonable rate.3. Adjust the Temperature: While maintaining a low temperature is important for the stability of 2-diazopropane, you may need to find an optimal temperature where the decomposition proceeds without significant byproduct formation. Try increasing the temperature in small increments (e.g., from -10 °C to 0 °C).
Low Yield of Desired Product 1. Decomposition of 2-Diazopropane: The generated 2-diazopropane is unstable and may be decomposing before it can react with the substrate.[4]1. Control Temperature and Concentration: Maintain a low reaction temperature (typically 0 °C or below) and add the base slowly to the solution of the nitroso compound and the substrate to keep the instantaneous concentration of 2-diazopropane low. This minimizes decomposition and dimerization.
2. Suboptimal Solvent: The solvent may not be suitable for the reaction.2. Solvent Selection: Use a dry, aprotic solvent. Ethereal solvents like diethyl ether or THF are commonly used. Protic solvents can react with the diazo compound.
3. Inefficient Trapping of 2-Diazopropane: The substrate may not be reactive enough to compete with the decomposition of the diazo compound.3. Increase Substrate Concentration: A higher concentration of the alkene or other substrate can increase the rate of the desired reaction relative to the decomposition of 2-diazopropane.
Formation of Pyrazoline Byproduct 1. Reaction Pathway Competition: The [3+2] cycloaddition to form the pyrazoline is competing with the desired reaction (e.g., cyclopropanation).[1]1. Use of a Catalyst for Cyclopropanation: For cyclopropanation reactions, the use of a transition metal catalyst (e.g., copper or rhodium complexes) can favor the carbene pathway leading to the cyclopropane over the [3+2] cycloaddition.[5]
2. Thermal or Photochemical Conditions: The conditions may favor the stability of the pyrazoline intermediate.2. Promote Nitrogen Extrusion: If the pyrazoline is formed, subsequent heating or photolysis can sometimes promote the extrusion of nitrogen gas to yield the desired cyclopropane.[1] However, this adds a step to the procedure and may not be efficient.
Reaction is Difficult to Control/Exothermic 1. Rapid Generation of 2-Diazopropane: Adding the base too quickly can lead to a rapid and exothermic decomposition of the nitroso compound.1. Slow Addition of Base: Use a syringe pump for the slow, controlled addition of the base to the reaction mixture. This allows for better temperature control and minimizes the accumulation of the unstable diazo compound.
2. High Concentration: Running the reaction at a high concentration can increase the risk of an uncontrolled exotherm.2. Dilute the Reaction Mixture: Use a larger volume of solvent to dissipate the heat generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation of 2-Diazopropane and Subsequent Cyclopropanation

This protocol provides a general guideline. The specific substrate, base, and temperature may need to be optimized for your particular reaction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add the alkene substrate (1.0 equiv) and a solution of 5,5-Dimethyl-3-nitrosooxazolidin-2-one (1.2-1.5 equiv) in a dry, aprotic solvent (e.g., diethyl ether or THF).

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) using an ice-salt or dry ice-acetone bath.

  • Base Addition: Add a solution of a suitable base (e.g., potassium tert-butoxide or DBU, 1.2-1.5 equiv) in the same solvent to the dropping funnel. Add the base dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: Monitor the reaction progress by TLC by observing the disappearance of the starting alkene.

  • Quenching: Once the reaction is complete, carefully quench any remaining reactive species by the slow addition of a proton source, such as acetic acid, until gas evolution ceases.[6]

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: TLC Visualization of the Reaction

Monitoring the reaction by TLC is essential for determining the reaction endpoint and identifying potential issues.

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the diluted sample on a silica gel TLC plate alongside the starting materials (alkene and 5,5-Dimethyl-3-nitrosooxazolidin-2-one) as references.

  • Eluent: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization:

    • UV Light: Visualize the plate under UV light (254 nm). Aromatic compounds and some conjugated systems will appear as dark spots.[2]

    • Staining: Use a suitable staining reagent to visualize non-UV active compounds. A potassium permanganate stain is useful for visualizing alkenes and other oxidizable functional groups.[7]

Data Presentation

Table 1: Common Bases for the Generation of 2-Diazopropane
Base pKa of Conjugate Acid Typical Reaction Temperature Notes
Potassium tert-butoxide (t-BuOK)~190 °C to -20 °CStrong, non-nucleophilic base. Commonly used.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.50 °C to room temperatureStrong, non-nucleophilic base. Good for substrates sensitive to alkoxides.
Sodium Hydride (NaH)~360 °C to room temperatureHeterogeneous, requires careful handling.
Lithium diisopropylamide (LDA)~36-78 °C to 0 °CVery strong base, may not be necessary and could cause side reactions.

Visualizations

Reaction Workflow

ReactionWorkflow General Workflow for Reactions with 5,5-Dimethyl-3-nitrosooxazolidin-2-one reagents Combine Substrate and 5,5-Dimethyl-3-nitrosooxazolidin-2-one in Solvent cool Cool to Reaction Temperature reagents->cool base_addition Slowly Add Base cool->base_addition reaction Reaction Progress (Monitor by TLC) base_addition->reaction quench Quench Reaction reaction->quench workup Aqueous Workup quench->workup purify Purification workup->purify product Isolated Product purify->product

Caption: General workflow for reactions involving 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting a Failed Reaction start Reaction Not Working? check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_monitoring Analyze Monitoring Data (TLC, Gas Evolution) start->check_monitoring sub_reagents Sub-optimal Reagents check_reagents->sub_reagents sub_conditions Sub-optimal Conditions check_conditions->sub_conditions sub_monitoring Inconclusive Monitoring check_monitoring->sub_monitoring action_reagents Use Fresh Reagents sub_reagents->action_reagents Degraded? action_conditions Optimize Base, Solvent, or Temperature sub_conditions->action_conditions Incorrect? action_monitoring Use Alternative Monitoring Technique sub_monitoring->action_monitoring Unclear? success Successful Reaction action_reagents->success action_conditions->success action_monitoring->success

Caption: A logical approach to troubleshooting failed reactions.

Safety Precautions

Working with diazo compounds, even when generated in situ, requires strict adherence to safety protocols.

  • Carcinogenicity: N-nitroso compounds are a class of potent carcinogens.[8] Handle 5,5-Dimethyl-3-nitrosooxazolidin-2-one with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated fume hood.

  • Explosion Hazard: Diazoalkanes are potentially explosive, especially in concentrated form and in the presence of sharp edges or upon heating.[9] Although in situ generation minimizes this risk, it is crucial to avoid high concentrations and to ensure that all glassware is free of scratches.

  • Quenching: Always quench the reaction mixture thoroughly before workup to destroy any unreacted diazo compounds. A common method is the slow addition of acetic acid until gas evolution ceases.[6]

  • Waste Disposal: Dispose of all waste containing residual nitroso compounds and diazo compounds according to your institution's hazardous waste disposal guidelines.

References

  • Organic Syntheses, Coll. Vol. 6, p.161 (1988); Vol. 51, p.1 (1971). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0161]
  • Wikipedia. Cyclopropanation. [Link: https://en.wikipedia.
  • Nishiyama, T., Matsui, S., & Yamada, F. (1986). Synthesis and spectral behavior of 5‐methyl‐3‐phenyl‐1,3‐oxazolidin‐2‐ones using NMR. Journal of Heterocyclic Chemistry, 23(5), 1427–1429. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570230535]
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/2.3%3A_Thin_Layer_Chromatography_(TLC)/2.
  • Master Organic Chemistry. Diazomethane (CH2N2). [Link: https://www.masterorganicchemistry.com/2018/06/22/diazomethane-ch2n2/]
  • RSC Publishing. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. [Link: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b315923h]
  • Delaware Health and Social Services. N-NITROSO COMPOUNDS. [Link: https://www.dhss.delaware.gov/dhss/dph/files/nitrosocompfs.pdf]
  • Thin Layer Chromatography. Visualization methods. [Link: https://www.epa.gov/sites/default/files/2015-07/documents/8321b10005.pdf]
  • The Sarpong Group. Quenching of Pyrophoric Materials. [Link: https://sarpong.cchem.berkeley.
  • PubMed Central. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002100/]
  • PubMed. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. [Link: https://pubmed.ncbi.nlm.nih.gov/328917/]
  • KGROUP. Quenching Reactive Substances. [Link: https://www.kumc.edu/documents/ehs/QuenchingReactiveSubstances.pdf]

Sources

Validation & Comparative

Advantages of using 5,5-Dimethyl-3-nitrosooxazolidin-2-one over other oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the oxazolidin-2-one core is a privileged scaffold. Its true value, however, lies not in a single application but in its remarkable versatility, enabling chemists to tackle distinct challenges through strategic structural modifications. This guide delves into the divergent yet complementary worlds of two classes of oxazolidinones: the celebrated chiral auxiliaries pioneered by Evans and the lesser-known, yet potentially advantageous, N-nitroso derivatives, exemplified by 5,5-dimethyl-3-nitrosooxazolidin-2-one.

We will explore the fundamental differences in their roles, moving beyond a simple feature-by-feature comparison to a deeper analysis of their respective applications, mechanistic underpinnings, and practical advantages in the contexts for which they are designed.

Part A: The Architect of Chirality - The Evans' Oxazolidinone Auxiliary

For decades, Evans' oxazolidinones have been a cornerstone of asymmetric synthesis, providing a reliable and highly predictable method for installing stereocenters.[1] These compounds function as "chiral auxiliaries," temporarily attaching to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.[2]

The power of this approach lies in the rigid conformational control exerted by the auxiliary on the enolate intermediate, effectively shielding one face from electrophilic attack. This principle has been masterfully applied in numerous total syntheses of complex, biologically active molecules.[1]

Mechanism of Stereocontrol in Asymmetric Alkylation

The efficacy of Evans' auxiliaries is rooted in the formation of a rigid, chelated (Z)-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) sterically blocks one face of the enolate plane. Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[3]

cluster_0 Asymmetric Alkylation Workflow with Evans' Auxiliary acyl N-Acyl Oxazolidinone (Substrate + Auxiliary) base Base (e.g., NaHMDS) -78 °C acyl->base Deprotonation enolate (Z)-Enolate Formation (Rigid Chelate) base->enolate electrophile Electrophile (R-X) -78 °C enolate->electrophile Attack on Electrophile alkylation Diastereoselective Alkylation electrophile->alkylation cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylation->cleavage Hydrolysis product Enantiopure Product cleavage->product aux_recovery Recovered Auxiliary cleavage->aux_recovery cluster_1 In Situ Diazomethane Generation and Reaction precursor 5,5-Dimethyl-3-nitroso- oxazolidin-2-one (Solid) base Base (e.g., KOH) in Ether/H₂O precursor->base Decomposition ch2n2 Diazomethane (CH₂N₂) Generated In Situ base->ch2n2 substrate Substrate (R-COOH) ch2n2->substrate Protonation & SN2 methylation Concurrent Methylation substrate->methylation product Methyl Ester (R-COOMe) methylation->product byproduct Byproducts methylation->byproduct

Sources

Comparative Analysis & Cross-Reactivity Guide: 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists involved in the detection and risk assessment of nitrosamine impurities. It synthesizes current regulatory frameworks (ICH M7) with practical analytical methodologies.

Executive Summary

5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS: 24519-03-7) is a specialized N-nitroso compound, primarily identified as a Nitrosamine Drug Substance Related Impurity (NDSRI) in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid) and chiral auxiliaries. Unlike small dialkyl nitrosamines (like NDMA), this compound exhibits unique steric and electronic properties due to the 5,5-dimethyl substitution, which significantly influences both its analytical cross-reactivity (chromatographic behavior) and toxicological potential (metabolic activation).

This guide compares 5,5-Dimethyl-3-nitrosooxazolidin-2-one against standard "Cohort of Concern" nitrosamines (NDMA, NDEA) to establish protocols for specificity, detection, and risk assessment.

Part 1: Analytical Cross-Reactivity & Selectivity

In the context of trace impurity analysis, "cross-reactivity" refers to the potential for co-elution or isobaric interference in LC-MS/MS assays. The structural complexity of 5,5-Dimethyl-3-nitrosooxazolidin-2-one allows for distinct separation from smaller nitrosamines, but requires specific tuning to avoid false negatives.

Comparative Physicochemical Profile

The following table contrasts the target analyte with common nitrosamine standards to highlight separation parameters.

Parameter5,5-Dimethyl-3-nitrosooxazolidin-2-oneNDMA (N-Nitrosodimethylamine)NDEA (N-Nitrosodiethylamine)Implications for Separation
Molecular Weight 144.13 g/mol 74.08 g/mol 102.14 g/mol Higher mass shifts MRM windows, reducing isobaric interference.
LogP (Hydrophobicity) ~0.5 (Estimated)-0.570.48Elutes later than NDMA on C18 columns; comparable to NDEA but with different polarity interactions.
Boiling Point >200°C (Predicted)153°C177°CLess volatile; amenable to APCI but less suited for standard headspace GC-MS compared to NDMA.
Structural Feature Cyclic carbamate (Oxazolidinone)Linear dialkyl amineLinear dialkyl amineRing structure restricts conformational flexibility, sharpening chromatographic peaks.
Mass Spectrometry: Interference & Transition Strategy

A critical cross-reactivity risk in MS/MS is crosstalk from in-source fragmentation of larger impurities.

  • Primary Transition (Quantifier): The cleavage of the N-N bond (loss of NO, -30 Da) is characteristic of nitrosamines.

    • Precursor Ion:

      
      
      
    • Product Ion:

      
      
      
  • Secondary Transition (Qualifier): Ring fragmentation.

    • Product Ion:

      
       (requires empirical optimization).
      

Protocol Alert: Unlike NDMA, which often suffers from interference by DMF (Dimethylformamide) isotopes, 5,5-Dimethyl-3-nitrosooxazolidin-2-one is sufficiently massive to avoid low-mass solvent background noise.

Part 2: Toxicological Cross-Reactivity (SAR Assessment)

"Cross-reactivity" in toxicology assesses whether the target shares the mutagenic mechanism of potent carcinogens like NDMA. This is determined by the metabolic activation pathway.

Mechanism of Action: Alpha-Hydroxylation

Nitrosamines require metabolic activation by CYP450 enzymes (specifically CYP2E1) to form DNA-alkylating diazonium ions. This requires an available proton on the


-carbon (the carbon adjacent to the N-nitroso group).
  • NDMA: Has 6

    
    -protons (highly reactive).
    
  • 5,5-Dimethyl-3-nitrosooxazolidin-2-one:

    • C4 Position: Contains 2

      
      -protons. (Reactive Site) 
      
    • C2 Position: Carbonyl group (blocked).

    • C5 Position: Dimethyl substituted (blocked).

Biological Activation Pathway Diagram

The following Graphviz diagram illustrates the metabolic divergence between the target and a blocked analog.

MetabolicActivation cluster_steric Steric Influence Target 5,5-Dimethyl-3-nitrosooxazolidin-2-one CYP CYP2E1 Enzyme Target->CYP Metabolism AlphaOH alpha-Hydroxy Intermediate (Unstable) CYP->AlphaOH Hydroxylation at C4 Diazonium Diazonium Ion (DNA Alkylating Agent) AlphaOH->Diazonium Spontaneous Cleavage Excretion Glucuronidation/Excretion (Detoxification) AlphaOH->Excretion Conjugation (Minor)

Caption: Metabolic activation pathway showing the critical alpha-hydroxylation step at C4, leading to the formation of the genotoxic diazonium species.

Part 3: Experimental Protocol – High-Specificity LC-MS/MS

This protocol is designed to validate the selectivity of the target against a background of common nitrosamines.

Objective: Achieve baseline separation (


) between 5,5-Dimethyl-3-nitrosooxazolidin-2-one and early-eluting nitrosamines.
Materials & Reagents
  • Standard: 5,5-Dimethyl-3-nitrosooxazolidin-2-one (Reference Standard Grade, >98% purity).

  • Matrix: Drug Substance (e.g., Linezolid) spiked at limit level (e.g., 26.5 ng/g based on AI).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Waters XSelect HSS T3),

    
    .
    
    • Rationale: Biphenyl phases offer enhanced selectivity for ring-containing nitrosamines via

      
       interactions.
      
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 6.0 min: 95% B (Elution of target)

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

Method Validation Steps (Self-Validating)
  • Specificity Check: Inject a "Cocktail" of NDMA, NDEA, and the target.

    • Success Criteria: Target retention time must be distinct (>1 min difference) from NDMA/NDEA.

  • Sensitivity Check: Inject target at LOQ (0.5 ng/mL).

    • Success Criteria: S/N ratio > 10.[1]

  • Divergence Check: Monitor the transition 145.1 -> 115.1.

    • Success Criteria: No response in the "Blank" matrix channel at the specific retention time.

References

  • Veeprho Laboratories. (n.d.). 5,5-Dimethyl-3-nitrosooxazolidin-2-one Reference Standard. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Ames test study designs for nitrosamine mutagenicity testing. PubMed Central. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between empirical experimentation and computational modeling is paramount. This guide provides an in-depth technical comparison of experimental and computational approaches for the validation of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, a novel N-nitroso compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to not only present methodologies but to also elucidate the scientific rationale behind the integration of these two powerful validation paradigms.

Introduction: The Imperative of Integrated Validation

5,5-Dimethyl-3-nitrosooxazolidin-2-one belongs to the class of N-nitroso compounds, which are of significant interest due to their diverse reactivity and biological activity.[1] The validation of the structure and properties of such novel molecules is a cornerstone of reliable and reproducible science. While experimental techniques provide tangible data on a compound's behavior, computational models offer a predictive lens into its electronic structure and potential reactivity.[2] The convergence of these two approaches provides a robust framework for scientific inquiry, where experimental results can validate computational models, and in turn, computational predictions can guide and refine experimental design.[3]

This guide will navigate through the proposed synthesis, experimental characterization, and computational modeling of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. We will explore how data from each domain can be used to corroborate and enrich the findings of the other, leading to a more comprehensive understanding of this target molecule.

I. Experimental Framework: Synthesis and Characterization

A. Proposed Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

The synthesis would logically proceed in two main stages: first, the synthesis of the 5,5-dimethyloxazolidin-2-one precursor, followed by its N-nitrosation.

Step 1: Synthesis of 5,5-Dimethyloxazolidin-2-one

Several methods are reported for the synthesis of oxazolidin-2-ones.[4] A common approach involves the reaction of an appropriate amino alcohol with a carbonyl source. For 5,5-dimethyloxazolidin-2-one, the precursor would be 2-amino-2-methyl-1-propanol.

Experimental Protocol: Synthesis of 5,5-Dimethyloxazolidin-2-one

  • Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane), add a carbonyl source such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) in the presence of a base (e.g., triethylamine) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5,5-dimethyloxazolidin-2-one.[5]

Step 2: N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

The introduction of the nitroso group at the nitrogen atom can be achieved using various nitrosating agents. The choice of reagent and reaction conditions is crucial to avoid potential side reactions.[6]

Experimental Protocol: N-Nitrosation

  • Reaction Setup: Dissolve the synthesized 5,5-dimethyloxazolidin-2-one in an appropriate solvent (e.g., acetic acid or a mixture of dichloromethane and water).

  • Nitrosating Agent: Slowly add a solution of a nitrosating agent, such as sodium nitrite in acidic medium (e.g., hydrochloric acid or acetic acid), or an organic nitrosating agent like nitrosyl chloride, at a low temperature (typically 0-5 °C).

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of the N-nitroso product is often indicated by a characteristic yellow color.

  • Workup and Purification: After the reaction is complete, the mixture is carefully neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 5,5-Dimethyl-3-nitrosooxazolidin-2-one, can be purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Nitrosation AminoAlcohol 2-Amino-2-methyl-1-propanol Precursor 5,5-Dimethyloxazolidin-2-one AminoAlcohol->Precursor Reaction with base CarbonylSource Carbonyl Source (e.g., Phosgene) CarbonylSource->Precursor TargetMolecule 5,5-Dimethyl-3-nitrosooxazolidin-2-one Precursor->TargetMolecule Nitrosation at low temperature NitrosatingAgent Nitrosating Agent (e.g., NaNO2/HCl) NitrosatingAgent->TargetMolecule

Caption: Proposed two-step synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

B. Experimental Characterization and Expected Data

A comprehensive characterization of the synthesized 5,5-Dimethyl-3-nitrosooxazolidin-2-one is essential to confirm its structure and purity. The following techniques would be employed, with expected data extrapolated from known trends for similar compounds.

Technique Purpose Expected Observations for 5,5-Dimethyl-3-nitrosooxazolidin-2-one
¹H NMR To determine the proton environment.Signals corresponding to the two methyl groups at the C5 position (likely a singlet), and the methylene protons of the oxazolidinone ring. The chemical shifts will be influenced by the electron-withdrawing nitroso and carbonyl groups.
¹³C NMR To identify the carbon skeleton.Resonances for the quaternary C5 carbon, the two methyl carbons, the methylene carbons of the ring, and the carbonyl carbon. The carbonyl carbon signal is expected to be significantly downfield.
FT-IR To identify functional groups.A strong absorption band for the C=O stretching of the oxazolidinone ring (typically around 1750 cm⁻¹). A characteristic N-N=O stretching vibration for the nitroso group (around 1500-1450 cm⁻¹).
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₅H₈N₂O₃. Fragmentation may involve the loss of the nitroso group (NO) or other characteristic fragments of the oxazolidinone ring.
UV-Vis Spectroscopy To study electronic transitions.N-nitroso compounds typically exhibit a weak n→π* transition in the near-UV region (around 350-400 nm) and a stronger π→π* transition at shorter wavelengths.[7]

II. Computational Modeling Framework

Computational chemistry provides a powerful toolkit to predict and understand the properties of molecules like 5,5-Dimethyl-3-nitrosooxazolidin-2-one. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.[8]

A. Computational Methodology

Protocol for Computational Modeling

  • Structure Optimization: The 3D structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This provides the most stable conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Property Calculations: Various electronic properties are calculated, including:

    • NMR Chemical Shifts: To predict the ¹H and ¹³C NMR spectra.

    • Molecular Orbitals (HOMO/LUMO): To understand the molecule's electronic structure and reactivity.

    • Electrostatic Potential (ESP) Map: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Reaction Modeling (Optional): The mechanism and energetics of potential reactions, such as thermal decomposition or reactions with nucleophiles/electrophiles, can be investigated by locating transition states and calculating activation energies.

Computational_Workflow Input Initial 3D Structure Optimization Geometry Optimization (DFT) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Property Calculation (NMR, Orbitals, ESP) Frequency->Properties Validation Comparison with Experimental Data Properties->Validation

Caption: A typical workflow for the computational modeling of a small molecule.

III. Comparative Analysis: Validating Experiment with Theory

The true power of this dual approach lies in the direct comparison of the experimental and computational data. This cross-validation strengthens the confidence in both the synthesized structure and the theoretical model.

Experimental Data Computational Prediction Validation and Insights
¹H and ¹³C NMR Spectra Calculated NMR Chemical Shifts A strong correlation between the experimental and calculated chemical shifts validates the computed molecular structure. Discrepancies can point to conformational effects or solvent interactions not fully captured by the gas-phase computational model.
FT-IR Spectrum Calculated Vibrational Frequencies Matching the experimental and calculated vibrational modes confirms the presence of key functional groups. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.
Reactivity Studies Calculated Reaction Pathways and Activation Energies Experimental observations of reactivity (e.g., towards nucleophiles) can be rationalized by the calculated electrostatic potential map and reaction energetics. Computational models can predict the most likely reaction pathways, which can then be targeted for experimental verification.[9]

IV. Alternative Compounds and Future Directions

The study of 5,5-Dimethyl-3-nitrosooxazolidin-2-one opens avenues for exploring a range of related compounds. For instance, modifying the substituents at the C5 position of the oxazolidinone ring could modulate the compound's stability and reactivity.[10] Furthermore, exploring other N-nitroso derivatives of different heterocyclic scaffolds could lead to the discovery of novel compounds with unique properties.

Computational screening of a virtual library of such analogs can be a time- and cost-effective strategy to identify promising candidates for synthesis and experimental testing.[11] This iterative cycle of computational prediction and experimental validation is a hallmark of modern drug discovery and materials science.

Conclusion

The validation of experimental results with computational models provides a robust and comprehensive approach to the study of novel molecules like 5,5-Dimethyl-3-nitrosooxazolidin-2-one. While experimental data provides the ground truth, computational models offer a deeper understanding of the underlying electronic structure and reactivity. The synergistic use of both methodologies, as outlined in this guide, is essential for accelerating scientific discovery and ensuring the reliability of research findings in the competitive fields of chemical synthesis and drug development.

References

  • National Center for Biotechnology Information. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." PubChem, [Link].

  • Google Patents. "US2575693A - 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.
  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055. [Link].

  • Wikipedia. "2-Oxazolidinone." Wikipedia, [Link].

  • Davies, S. G., et al. "SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes." ResearchGate, [Link].

  • DSpace@MIT. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." DSpace@MIT, [Link].

  • Royal Society of Chemistry. "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes." Organic & Biomolecular Chemistry, [Link].

  • ResearchGate. "Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives." ResearchGate, [Link].

  • MDPI. "Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones." MDPI, [Link].

  • National Center for Biotechnology Information. "Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation." PubChem, [Link].

  • American Chemical Society. "Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions." Organic Process Research & Development, [Link].

  • Research Square. "Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines." Research Square, [Link].

  • National Center for Biotechnology Information. "Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions." PubChem, [Link].

  • National Center for Biotechnology Information. "Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation." PubChem, [Link].

  • Royal Society of Chemistry. "N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents." The Royal Society of Chemistry, [Link].

  • Research Square. "Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines." Research Square, [Link].

  • Royal Society of Chemistry. "5,5′-Dimethyl-3,3′-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions." Organic & Biomolecular Chemistry, [Link].

  • MDPI. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone." MDPI, [Link].

  • Delaware Health and Social Services. "N-NITROSO COMPOUNDS." dhss.delaware.gov, [Link].

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A Comparative Guide to Alternatives for 5,5-Dimethyl-3-nitrosooxazolidin-2-one in Specialized Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of alternatives to 5,5-Dimethyl-3-nitrosooxazolidin-2-one, focusing on its primary application as a nitric oxide (NO) donor and exploring its potential roles in polymerization and organic synthesis. We will delve into the chemical rationale behind choosing alternatives, supported by available experimental data, to empower researchers in making informed decisions for their specific applications.

Introduction: The Role and Limitations of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

5,5-Dimethyl-3-nitrosooxazolidin-2-one belongs to the class of N-nitroso compounds, which are characterized by the N-N=O functional group. Its primary utility lies in its ability to release nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. However, the application of N-nitroso compounds, including 5,5-Dimethyl-3-nitrosooxazolidin-2-one, warrants careful consideration due to concerns regarding the potential formation of carcinogenic byproducts upon decomposition. This guide explores scientifically sound alternatives that offer comparable or superior performance with potentially improved safety profiles.

The Primary Application: Nitric Oxide Donation

The controlled release of nitric oxide is crucial for various therapeutic and research applications, including vasodilation, anti-platelet aggregation, and neurotransmission. 5,5-Dimethyl-3-nitrosooxazolidin-2-one serves as a thermal NO donor. However, a diverse array of alternative NO donors exists, each with distinct release kinetics, mechanisms, and byproducts.

N-Diazeniumdiolates (NONOates)

N-Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors that spontaneously release NO in a pH-dependent manner. They are synthesized by the reaction of nitric oxide with primary or secondary amines under basic conditions.[1]

NONOates are ionic compounds that are relatively stable in alkaline solutions but decompose upon protonation to release two molecules of NO per molecule of the NONOate.[2] The rate of NO release is dependent on the structure of the parent amine, temperature, and pH.[2]

DOT Diagram: General Decomposition of NONOates

NONOate_Decomposition NONOate R¹R²N-N⁺(O⁻)=NO Intermediate R¹R²N-N(OH)=NO NONOate->Intermediate Protonation Proton H⁺ Amine R¹R²NH Intermediate->Amine NO 2 NO Intermediate->NO

Caption: Proton-catalyzed decomposition of a NONOate to yield an amine and two molecules of nitric oxide.

Different NONOates exhibit a wide range of half-lives, allowing for tailored NO delivery. For instance, MAHMA NONOate has a half-life of approximately 1.3 minutes, while spermine NONOate's half-life is around 73 minutes under physiological conditions, offering a more sustained release.[3] This contrasts with the typically rapid and less controlled release from many N-nitroso compounds.

NO DonorHalf-life (t½) at 37°C, pH 7.4Key Characteristics
MAHMA NONOate~1.3 minutes[3]Rapid NO release
Spermine NONOate~73 minutes[3]Sustained NO release
PROLI NONOateRapid release (peak within 90s)[4]Fast-acting
DETA NONOateSlow and continuous release[4]Long-lasting NO donation
S-Nitrosothiols (RSNOs)

S-Nitrosothiols are another major class of NO donors and are endogenously found in biological systems.[5] They are formed by the reaction of thiols with a nitrosating agent, such as nitrous acid.[6]

The release of NO from S-nitrosothiols can be triggered by various stimuli, including light, heat, and the presence of metal ions (e.g., Cu⁺).[7] This multi-trigger sensitivity offers a higher degree of control over NO release compared to the purely thermal decomposition of many N-nitroso compounds. The decomposition can proceed via homolytic cleavage of the S-N bond to release NO radical.[8]

DOT Diagram: Synthesis and Decomposition of S-Nitrosothiols

RSNO_Lifecycle cluster_synthesis Synthesis cluster_decomposition Decomposition Thiol R-SH RSNO_syn R-S-N=O Thiol->RSNO_syn + NitrosatingAgent HONO NitrosatingAgent->RSNO_syn Water H₂O RSNO_dec R-S-N=O ThylRadical R-S• RSNO_dec->ThylRadical Homolytic Cleavage NO_rad •NO RSNO_dec->NO_rad Stimuli Light, Heat, Cu⁺ Azo_Decomposition Azo R-N=N-R Radicals 2 R• Azo->Radicals Decomposition Nitrogen N₂ Azo->Nitrogen Heat Δ

Caption: Thermal decomposition of an azo compound to produce two radicals and nitrogen gas.

Azo initiators offer several advantages over N-nitroso compounds in polymerization:

  • Predictable Decomposition Kinetics: The decomposition rates of common azo initiators are well-characterized, allowing for precise control over the initiation process.

  • Cleaner Reactions: The primary byproduct is nitrogen gas, which is inert and easily removed from the reaction system.

  • Wide Range of Availability: A variety of azo initiators with different decomposition temperatures are commercially available, enabling their use in a broad range of polymerization conditions.

Application in Organic Synthesis: The Oxazolidinone Scaffold

The oxazolidinone ring system, present in 5,5-Dimethyl-3-nitrosooxazolidin-2-one, is a valuable scaffold in organic synthesis, particularly in its non-nitrosated form.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones, such as Evans auxiliaries, are widely employed to control the stereochemistry of various chemical transformations, including alkylations, aldol reactions, and Diels-Alder reactions. [9]The oxazolidinone auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently cleaved to yield the desired chiral product.

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one contains the oxazolidinone core, the presence of the nitroso group significantly alters its reactivity and makes it unsuitable for the typical applications of chiral oxazolidinones. Researchers seeking to perform asymmetric synthesis would choose a non-nitrosated, chiral oxazolidinone as the appropriate tool. The synthesis of functionalized oxazolidin-2-ones is well-established, often starting from amino alcohols. [10]

Experimental Protocols

For researchers wishing to compare the performance of different NO donors, the following are standard protocols for the quantification of nitric oxide release.

Quantification of Nitrite using the Griess Assay

This colorimetric assay is a common method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite. [11] Protocol:

  • Prepare a standard curve of sodium nitrite in the relevant buffer.

  • Incubate the NO donor in the buffer at the desired temperature.

  • At specific time points, take aliquots of the solution.

  • Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the standards and samples. [12]5. Allow the color to develop for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Real-Time NO Measurement with an Electrochemical Sensor

Electrochemical sensors allow for the direct and real-time detection of NO release. [13] Experimental Setup:

  • Calibrate the NO sensor according to the manufacturer's instructions, typically using a standard NO-releasing solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP).

  • Place the calibrated sensor into the reaction vessel containing the buffer at the desired temperature.

  • Allow the baseline signal to stabilize.

  • Introduce the NO donor into the vessel and begin recording the sensor output (current or potential).

  • The change in signal is proportional to the concentration of NO.

Conclusion and Recommendations

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one can serve as a source of nitric oxide, the availability of well-characterized and potentially safer alternatives makes it a less favorable choice for many applications.

  • For Nitric Oxide Donation: N-Diazeniumdiolates (NONOates) and S-Nitrosothiols (RSNOs) offer a wider range of controlled release profiles and generally produce less toxic byproducts. The choice between these two classes will depend on the desired release kinetics and the specific chemical environment of the application.

  • For Polymerization Initiation: Azo initiators are the industry and academic standard, providing reliable and clean sources of radicals with predictable kinetics.

  • For Organic Synthesis: For applications requiring a chiral auxiliary, non-nitrosated chiral oxazolidinones are the established and effective choice.

Researchers are encouraged to carefully consider the specific requirements of their experiments, including the desired rate and duration of NO release, the tolerance for potential byproducts, and the need for controlled initiation in polymerization, when selecting an appropriate compound. The alternatives presented in this guide offer a robust and versatile toolbox for a wide range of scientific endeavors.

References

  • Homer, K. L., & Wanstall, J. C. (2000). In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries. British journal of pharmacology, 131(4), 673–682.
  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic letters, 14(23), 6154–6157.
  • Zhang, X., & Li, H. (2007). Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. Methods in molecular biology (Clifton, N.J.), 396, 75–82.
  • Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS chemical biology, 6(9), 889–898.
  • Al-Sa'doni, H. H., & Ferro, A. (2000). S-nitrosothiols: a class of nitric oxide-donor drugs. Clinical science (London, England : 1979), 98(5), 507–520.
  • Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A New, Stable, and Soluble Source of the Nitrosonium Ion [NO+·Crown·H(NO3)2−] for the N-Nitrosation of Secondary Amines under Mild and Homogeneous Conditions. The Journal of organic chemistry, 66(10), 3619–3620.
  • Maragos, C. M., Morley, D., Wink, D. A., Dunams, T. M., Saavedra, J. E., Hoffman, A., Bove, A. A., Isaac, L., Hrabie, J. A., & Keefer, L. K. (1991). Complexes of .NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasodilator effects. Journal of medicinal chemistry, 34(11), 3242–3247.
  • Iley, J., Norberto, F., Rosa, E., Cardoso, V., & Roche, C. (1993). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594.
  • Smirnov, B. R., & Il'in, A. A. (2003). Possible mediators of the "living" radical polymerization. Russian Journal of General Chemistry, 73(7), 1134–1141.
  • Oh, H. S., Constancias, F., Ramasamy, C., Rittmann, B. E., & Rice, S. A. (2018). Biofouling control in reverse osmosis by nitric oxide treatment and its impact on the bacterial community. Journal of membrane science, 550, 313-321.
  • Homer, K. L., & Wanstall, J. C. (2002). Inhibition of rat platelet aggregation by the diazeniumdiolate nitric oxide donor MAHMA NONOate. British journal of pharmacology, 137(7), 1071–1081.
  • Williams, D. L. (2003). The chemistry of S-nitrosothiols. Accounts of chemical research, 36(3), 253–259.
  • Singh, S. P., & Kumar, D. (2012). S-Nitrosothiols: a class of nitric oxide-donor drugs. Mini reviews in medicinal chemistry, 12(12), 1183–1192.
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  • Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Azo Polymerization Initiators Comprehensive Catalog. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, a compound belonging to the N-nitroso family.

The core principle of this guide is to treat 5,5-Dimethyl-3-nitrosooxazolidin-2-one with the high degree of caution afforded to potent carcinogens, a characteristic common to many N-nitroso compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our protocols are built upon the established hazards of the N-nitroso functional group and related chemical structures. This conservative approach ensures the highest level of protection.

Hazard Assessment: Understanding the "Why"

The primary concern with 5,5-Dimethyl-3-nitrosooxazolidin-2-one stems from its N-nitroso moiety (-N-N=O). The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified many N-nitroso compounds as probable or anticipated human carcinogens.[1] These compounds can pose significant health risks, including:

  • Carcinogenicity: Many N-nitroso compounds are known to be potent carcinogens in animal studies.[1][2]

  • Mutagenicity: They can act as alkylating agents, potentially causing genetic defects.[3]

  • Organ Toxicity: Prolonged or repeated exposure may lead to damage to organs, particularly the liver.[1]

  • Acute Toxicity: While specific data is unavailable, related compounds can be toxic if swallowed.[3]

  • Irritation: The base oxazolidinone structure may cause skin and eye irritation.[4]

Given these potential hazards, all handling procedures must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5,5-Dimethyl-3-nitrosooxazolidin-2-one. The following table summarizes the required PPE, which should be donned before entering the designated handling area and removed before exiting.

Protection Level Required PPE Rationale
Primary Containment Chemical Fume HoodTo prevent inhalation of any volatile compounds or aerosols. N-nitroso compounds should always be handled in a well-ventilated area.[5]
Body Protection Disposable Lab Coat (fully buttoned)To protect skin and personal clothing from contamination.
Hand Protection Double Nitrile GlovesDouble gloving is recommended to provide an extra layer of protection against potential permeation.[3] Gloves should be changed immediately if contaminated.
Eye Protection Chemical Safety GogglesTo protect the eyes from splashes or aerosols.[5][6]
Respiratory Protection N95 Respirator (if handling outside a fume hood)While not recommended, if there is a potential for aerosol generation outside of a fume hood, respiratory protection is necessary.[1]
Operational Plan: A Step-by-Step Workflow

A structured workflow is critical to ensuring safe handling from receipt of the compound to its final disposal. The following diagram illustrates the key stages of this process.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Decontamination & Waste Disposal cluster_exit Exit Procedure Prep Don PPE in designated area Inspect Inspect container for damage Prep->Inspect Gather Gather all necessary equipment Inspect->Gather Transfer Carefully transfer compound Gather->Transfer Weigh Weigh required amount Transfer->Weigh Reaction Perform experimental procedure Weigh->Reaction Decon_Glass Decontaminate glassware Reaction->Decon_Glass Decon_Surface Decontaminate work surfaces Decon_Glass->Decon_Surface Waste_Solid Dispose of solid waste (gloves, etc.) Decon_Surface->Waste_Solid Waste_Liquid Dispose of liquid waste Waste_Solid->Waste_Liquid Doff_Outer Doff outer gloves Waste_Liquid->Doff_Outer Doff_Coat Doff lab coat Doff_Outer->Doff_Coat Doff_Inner Doff inner gloves & goggles Doff_Coat->Doff_Inner Wash Wash hands thoroughly Doff_Inner->Wash

A high-level overview of the safe handling workflow for 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling 5,5-Dimethyl-3-nitrosooxazolidin-2-one, ideally within a chemical fume hood.

    • Before handling, ensure you have reviewed this guide and any other relevant safety information.

    • Don all required PPE as outlined in the table above.

    • Inspect the container for any signs of damage or leaks.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.

  • Handling (to be performed exclusively within a certified chemical fume hood):

    • Carefully open the container, avoiding any sudden movements that could generate dust or aerosols.

    • Use a dedicated spatula to transfer the required amount of the compound to a weigh boat or directly into the reaction vessel.

    • Keep the container sealed when not in use.

    • Conduct all experimental procedures within the fume hood.

  • Decontamination and Spill Response:

    • In case of a small spill within the fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

    • Clean the affected area with an appropriate solvent (e.g., isopropanol) followed by soap and water.[6]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

    • All contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[3]

Disposal Plan: Ensuring a Safe End-of-Life

All waste containing 5,5-Dimethyl-3-nitrosooxazolidin-2-one, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be double-bagged in clearly labeled, sealed plastic bags.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE" and include the full chemical name: "5,5-Dimethyl-3-nitrosooxazolidin-2-one".[3]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.[3]

Some research suggests that N-nitroso compounds can be chemically degraded.[7] Consult with your EHS department about the feasibility and safety of implementing such decontamination procedures at your facility.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 5,5-Dimethyl-3-nitrosooxazolidin-2-one, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

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  • Amerigo Scientific. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.